Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYZJURNGHJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441131 | |
| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-57-6 | |
| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical research. The document details the reaction sequence, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes process diagrams for enhanced clarity.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step process commencing with the commercially available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). This pathway involves:
-
Grignard Reaction: The introduction of a methyl group at the 4-position of the piperidine ring via a Grignard reaction to form a tertiary alcohol.
-
Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine.
-
N-Cbz Protection: The final protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group to afford the target compound.
This route is favored due to the high yields and selectivity of each step, and the orthogonality of the Boc and Cbz protecting groups.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthetic pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Grignard Reaction | N-Boc-4-piperidone | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Methylmagnesium bromide or Methylmagnesium chloride | Diethyl ether or THF | 97 - >99 |
| 2 | Boc Deprotection | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 4-Methyl-4-piperidinol | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM) or Dioxane | High |
| 3 | N-Cbz Protection | 4-Methyl-4-piperidinol | This compound | Benzyl chloroformate, Base (e.g., NaHCO₃) | Dichloromethane (DCM) / Water | High |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Methodology:
-
N-Boc-4-piperidone (1.0 g, 5.0 mmol) is dissolved in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to -10°C using an appropriate cooling bath.
-
A 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is stirred for an additional 5 minutes at -10°C.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for a further 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is diluted with water (20 mL) and diethyl ether (20 mL).
-
The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 30 mL).
-
The combined organic phases are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.[1]
Expected Yield: 1.05 g (97%).[1]
Step 2: Synthesis of 4-Methyl-4-piperidinol
Methodology:
-
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 g, 4.36 mmol) is dissolved in dichloromethane (10 mL) in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Trifluoroacetic acid (TFA) (2 mL) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and the solution is basified to a pH of >10 with a 2M sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-methyl-4-piperidinol.
Step 3: Synthesis of this compound
Methodology:
-
4-Methyl-4-piperidinol (0.5 g, 4.34 mmol) is dissolved in a mixture of dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) in a round-bottom flask.
-
The biphasic mixture is cooled to 0°C in an ice bath.
-
Benzyl chloroformate (0.82 mL, 5.21 mmol) is added dropwise to the vigorously stirred mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3-4 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.[2]
Visualizations
Synthesis Pathway Diagram
References
In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Chemical Identity and Structure
This compound, also known by its CAS Number 169750-57-6, is a piperidine derivative featuring a benzyl carbamate protecting group and a tertiary alcohol functionality.[1] Its molecular structure is crucial for its chemical behavior and biological interactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 169750-57-6[1] |
| Molecular Formula | C₁₄H₁₉NO₃[1] |
| Molecular Weight | 249.30 g/mol [1] |
| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3[1] |
| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O[1] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP (XLogP3) | 1.7 | Computed by PubChem[1] |
| Polar Surface Area | 49.8 Ų | Computed by PubChem[1] |
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. Derivatives of piperidine have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and neuroprotective activities.
The biological activities of piperidine-containing compounds are often attributed to their ability to modulate key signaling pathways. For instance, various piperidine derivatives have been shown to influence the PI3K/Akt pathway , which is crucial for cell growth, proliferation, and survival, and the NF-κB signaling pathway , a key regulator of inflammatory responses and cell survival. The structural features of this compound make it a candidate for investigation within these and other signaling cascades.
References
Technical Guide: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 169750-57-6)
An In-depth Profile for Drug Discovery and Development Professionals
Abstract: This document provides a comprehensive technical overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, CAS number 169750-57-6. It details the chemical and physical properties, provides representative experimental protocols for its synthesis and derivatization, and explores its primary application as a versatile building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development scientists utilizing advanced synthetic intermediates.
Introduction
This compound is a heterocyclic organic compound featuring a piperidine core functionalized with a tertiary alcohol and protected by a benzyloxycarbonyl (Cbz) group. The structural rigidity of the piperidine scaffold, combined with the stereospecificity offered by the 4-hydroxy-4-methyl substitution, makes this molecule a valuable intermediate in medicinal chemistry. Its significance has grown with the emergence of targeted protein degradation, where it serves as a key component in the construction of linker elements for bifunctional molecules like PROTACs. The Cbz protecting group allows for stable handling and purification while being readily removable under standard hydrogenolysis conditions, enabling subsequent synthetic modifications.
Chemical and Physical Properties
The properties of this compound are primarily available through computational models, with limited experimentally determined data in public literature. All quantitative data is summarized in the tables below.
Identifiers and Descriptors
| Property | Value | Source |
| CAS Number | 169750-57-6 | [1] |
| Molecular Formula | C14H19NO3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Cbz-4-hydroxy-4-methylpiperidine, 4-Hydroxy-4-methylpiperidine-1-carboxylic acid benzyl ester | [1] |
| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [1] |
| InChIKey | JTYZJURNGHJWKI-UHFFFAOYSA-N | [1] |
Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Weight | 249.30 g/mol | [1] |
| Monoisotopic Mass | 249.13649347 Da | [1] |
| XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic procedures for this specific molecule are not abundant. However, its synthesis follows standard organometallic addition principles, and its deprotection is a routine procedure.
Synthetic Pathway
The most logical synthetic route involves the nucleophilic addition of a methyl group to a ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This is typically achieved using a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium).
Example Experimental Protocol (Synthesis)
The following is a representative protocol based on standard laboratory procedures for Grignard reactions.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Example Experimental Protocol (Cbz Deprotection)
To utilize this building block, the Cbz group is typically removed to free the piperidine nitrogen for subsequent coupling reactions. A standard procedure for this is catalytic hydrogenation.[2]
-
Preparation: this compound (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.[2]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H2) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1 atm via a balloon, or at higher pressures, e.g., 50 psi, in a Parr shaker) at room temperature.[2]
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[2]
-
Isolation: The filtrate is concentrated under reduced pressure to yield 4-methylpiperidin-4-ol, which is often used in the next synthetic step without further purification.[2]
Applications in Drug Discovery
Role as a PROTAC Building Block
Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is an ideal building block for the "linker" component of a PROTAC. After deprotection, the secondary amine of the piperidine ring can be functionalized to connect to either the E3 ligase ligand or the target protein ligand. The 4-hydroxy group provides an additional attachment point for creating more complex or rigid linker architectures.
Structural Significance and Logic
The utility of this compound stems from its defined and protected structure, allowing for controlled, stepwise synthesis of complex molecules.
Spectral Data
While full, readily available spectra are limited, analytical data for this compound has been generated and is cataloged in spectral databases.
-
¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, provided by the University of Vienna.[1]
-
Mass Spectrometry (GC-MS): A GC-MS spectrum is also available in SpectraBase.[1]
Researchers requiring detailed spectral data for characterization should consult these databases or perform their own analysis upon acquiring the compound.
Safety and Handling
A specific, comprehensive safety data sheet (SDS) for CAS 169750-57-6 is not widely published. However, based on structurally similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate, the following hazards may be anticipated:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Users must consult the specific SDS provided by their chemical supplier before use.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its well-defined structure, featuring a protected amine and a functionalizable hydroxyl group on a rigid piperidine scaffold, makes it an excellent building block for synthesizing complex molecules, most notably linkers for PROTACs. The straightforward and well-understood chemistry for its synthesis and deprotection further enhances its utility for researchers in medicinal chemistry and chemical biology.
References
An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, proposed synthesis protocol based on established chemical reactions and outlines standard characterization techniques.
Molecular Structure and Properties
This compound, with the CAS number 169750-57-6, is a piperidine derivative featuring a benzyl carbamate protecting group and a tertiary alcohol functionality.[1] Its structural characteristics make it a potential intermediate in the synthesis of more complex molecules in medicinal chemistry.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.30 g/mol | [1] |
| CAS Number | 169750-57-6 | [1] |
| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | [1] |
| InChIKey | JTYZJURNGHJWKI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [1] |
| XLogP3 | 1.7 | [1] |
| Monoisotopic Mass | 249.13649347 Da | [1] |
Proposed Synthesis Protocol
A viable and widely used method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone.[2][3] In this proposed protocol, this compound is synthesized by reacting Benzyl 4-oxopiperidine-1-carboxylate with methylmagnesium bromide.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with Benzyl 4-oxopiperidine-1-carboxylate dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled to 0°C using an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide solution is added dropwise from the addition funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H)- Benzyl CH₂: ~5.1 ppm (singlet, 2H)- Piperidine protons: 1.5-1.8 ppm and 3.2-3.8 ppm (multiplets)- Methyl protons: ~1.3 ppm (singlet, 3H)- Hydroxyl proton: Variable, broad singlet |
| ¹³C NMR | - Carbonyl carbon (carbamate): ~155 ppm- Aromatic carbons (benzyl group): ~127-137 ppm- Quaternary carbon (C-OH): ~68 ppm- Benzyl CH₂: ~67 ppm- Piperidine carbons: ~35-45 ppm- Methyl carbon: ~28 ppm |
| FTIR (cm⁻¹) | - O-H stretch (hydroxyl): ~3400 (broad)- C-H stretch (aromatic and aliphatic): ~2850-3100- C=O stretch (carbamate): ~1680-1700- C-O stretch: ~1000-1300 |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 249- Key Fragments: m/z = 91 (tropylium ion), loss of H₂O, loss of methyl group |
Experimental Protocol: Compound Characterization
Objective: To confirm the structure and purity of the synthesized this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of all expected functional groups and the overall structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the IR spectrum of the sample (e.g., using a thin film or KBr pellet).
-
Identify the characteristic absorption bands corresponding to the hydroxyl, carbonyl, and other functional groups.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer (e.g., with electron ionization - EI).
-
Determine the mass of the molecular ion and analyze the fragmentation pattern to further confirm the molecular structure.
-
-
Purity Assessment:
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
References
Spectroscopic Profile of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure and analysis of closely related compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol CAS Number: 169750-57-6[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the compound's functional groups and data from analogous structures.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~3.8-3.2 | m | 4H | Piperidine CH₂ (axial & equatorial) |
| ~2.0 (broad) | s | 1H | -OH |
| ~1.6-1.4 | m | 4H | Piperidine CH₂ (axial & equatorial) |
| ~1.25 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (Carbamate) |
| ~137.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~68.0 | -O-C H₂-Ph |
| ~67.0 | C -OH (quaternary) |
| ~40.0 | Piperidine C H₂ (adjacent to N) |
| ~35.0 | Piperidine C H₂ |
| ~28.0 | -C H₃ |
Note: The PubChem database entry for this compound (CID 10514757) indicates the existence of a ¹³C NMR spectrum, though the data is not directly provided.[1]
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 249 | Moderate | [M]⁺ (Molecular Ion) |
| 234 | Low | [M - CH₃]⁺ |
| 231 | Low | [M - H₂O]⁺ |
| 158 | Moderate | [M - C₇H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: A GC-MS spectrum is noted in the PubChem database entry for this compound (CID 10514757), but the spectral data is not directly accessible.[1]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.
-
Standard pulse sequences are used for both ¹H and ¹³C acquisitions.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Ionization: Use Electron Ionization (EI) as the standard ionization technique to generate fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of chemical synthesis, purification, and subsequent spectroscopic analysis for structural determination.
References
An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its physicochemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery and development.
Discovery and History
While a singular discovery paper for this compound is not readily identifiable in the surveyed scientific literature, its emergence is intrinsically linked to the extensive use of the N-benzylpiperidine scaffold in medicinal chemistry. The N-benzyl group serves as a common protecting group for the piperidine nitrogen and is also a structural motif in numerous biologically active compounds. This intermediate is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a protected piperidine ring with a tertiary alcohol, makes it a versatile precursor for a variety of chemical transformations.
The synthesis of analogous N-protected 4-hydroxy-4-methylpiperidines is well-documented, suggesting that this compound was likely first prepared as part of a synthetic campaign targeting novel therapeutics. The straightforward nature of its synthesis from commercially available starting materials further supports its role as a readily accessible intermediate for research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 249.31 g/mol | PubChem[1] |
| CAS Number | 169750-57-6 | PubChem[1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is based on well-established methods for the synthesis of analogous N-protected 4-hydroxy-4-alkylpiperidines.
Synthesis of this compound
This synthesis proceeds via a Grignard reaction, where a methylmagnesium halide is added to the ketone of Benzyl 4-oxopiperidine-1-carboxylate.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with Benzyl 4-oxopiperidine-1-carboxylate. The starting material is then dissolved in anhydrous THF (or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the ketone via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in the ice bath.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Expected Yield and Purity:
Yields for this type of Grignard reaction are typically in the range of 80-95%. The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry.
Role in Drug Discovery and Development
This compound is a valuable intermediate in drug discovery due to the prevalence of the piperidine scaffold in a wide range of therapeutic agents. The N-benzyl protecting group can be readily removed by hydrogenolysis to provide a secondary amine, which can then be further functionalized. The tertiary alcohol can also be a site for further chemical modification.
The N-benzylpiperidine moiety is a key structural feature in drugs targeting the central nervous system, such as analgesics and antipsychotics. For instance, the structurally related N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease.[2]
The logical workflow for the utilization of this compound in a drug discovery program is illustrated in the diagram below.
Synthetic Pathway Diagram
The synthesis of this compound from Benzyl 4-oxopiperidine-1-carboxylate is a straightforward and efficient one-step process. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon.
References
An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its analogs, a class of compounds with significant potential in drug discovery, particularly as modulators of opioid receptors. This document details their synthesis, biological activity, structure-activity relationships, and the experimental protocols necessary for their evaluation.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Specifically, 4-hydroxypiperidine derivatives have been explored for a variety of therapeutic applications, including as analgesics, antipsychotics, and neurological agents.[4][5][6] The core structure of this compound combines the rigid piperidine ring with a tertiary alcohol and a benzyloxycarbonyl protecting group, providing a versatile platform for chemical modification and exploration of structure-activity relationships (SAR).
These compounds have gained attention primarily as modulators of opioid receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception.[6][7] The development of novel opioid receptor ligands is a key area of research aimed at producing safer and more effective analgesics with fewer side effects than traditional opioids.[8] This guide will delve into the technical details required for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of molecules.
Synthesis of this compound and Analogs
The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common approach involves the protection of the piperidine nitrogen, followed by the introduction of the 4-hydroxy-4-methyl group.
General Synthetic Scheme
A representative synthesis of the parent compound, this compound, starts from a suitable piperidine precursor. A general and adaptable synthetic route is outlined below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
Unlocking the Therapeutic Potential of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Guide for Novel Drug Discovery
For Immediate Release
This technical whitepaper provides an in-depth analysis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a versatile scaffold with significant potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in exploring new avenues in medicinal chemistry and pharmacology. By examining the existing literature on structurally related compounds, we delineate several promising research areas, provide detailed experimental protocols, and present collated biological data to guide future investigations.
Core Compound Synopsis
This compound (also known as 1-Cbz-4-hydroxy-4-methylpiperidine) is a heterocyclic compound featuring a piperidine core, a structure prevalent in many biologically active molecules. The presence of the N-benzyloxycarbonyl (Cbz) protecting group and the tertiary alcohol at the C4 position offers unique stereoelectronic properties and multiple points for synthetic modification, making it an attractive starting point for fragment-based and lead-optimization campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 169750-57-6 | PubChem |
| Molecular Formula | C₁₄H₁₉NO₃ | PubChem |
| Molecular Weight | 249.31 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1-Cbz-4-hydroxy-4-methylpiperidine, N-Cbz-4-methyl-4-piperidinol | PubChem |
Potential Research Areas and Therapeutic Targets
While direct biological data for this compound is limited in publicly accessible literature, extensive research on analogous structures containing the N-benzylpiperidine and 4-hydroxypiperidine moieties points to several high-potential research directions.
Cholinesterase (ChE) Inhibition for Alzheimer's Disease
The N-benzylpiperidine scaffold is a cornerstone of many potent acetylcholinesterase (AChE) inhibitors, including the FDA-approved drug Donepezil. AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
-
Rationale: The core structure of the title compound bears a resemblance to the piperidine moiety of Donepezil. Further functionalization could lead to potent and selective AChE inhibitors.
-
Research Direction: Synthesis of a library of derivatives by modifying the benzyl group and exploring substitutions at the 4-position to optimize binding to the AChE active site.
NMDA Receptor Antagonism for Neurological Disorders
Derivatives of 4-hydroxypiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subtype. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including stroke, epilepsy, and neuropathic pain.
-
Rationale: The 4-hydroxy-4-methylpiperidine core could serve as a pharmacophore for interaction with the NMDA receptor channel or allosteric sites.
-
Research Direction: Investigation of the compound and its derivatives for their ability to modulate NMDA receptor activity, with a focus on NR2B selectivity to potentially minimize side effects.
Serotonin Transporter (SERT) Inhibition for Depression and Anxiety
The benzylpiperidine motif is also a known pharmacophore for inhibitors of the serotonin transporter (SERT). Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression, anxiety disorders, and other psychiatric conditions.
-
Rationale: Structural similarities to known SERT inhibitors suggest that this compound could be a valuable starting point for novel antidepressants.
-
Research Direction: Screening of the compound and its analogs for SERT binding and reuptake inhibition activity. Development of dual AChE/SERT inhibitors is also a promising strategy for treating the behavioral and psychological symptoms of dementia.
Histone Deacetylase (HDAC) Inhibition for Oncology
The general structure of HDAC inhibitors often includes a zinc-binding group, a linker, and a "cap" group. Piperidine-containing molecules have been successfully employed as the cap group, interacting with the surface of the enzyme.
-
Rationale: The benzylpiperidine portion of the molecule can be explored as a cap group in the design of novel HDAC inhibitors.
-
Research Direction: Design and synthesis of derivatives where the core scaffold is connected via a linker to a zinc-binding group (e.g., hydroxamic acid). These new entities could be evaluated for their inhibitory activity against various HDAC isoforms.
Monoacylglycerol Lipase (MAGL) Inhibition for Neuroinflammation
Carbamates are a well-established class of irreversible inhibitors for serine hydrolases, including monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. MAGL inhibition is a therapeutic strategy for neuroinflammatory and neurodegenerative diseases.
-
Rationale: The benzyl carbamate functionality of the title compound makes it a candidate for investigation as a covalent inhibitor of MAGL.
-
Research Direction: Evaluation of the compound for its ability to inhibit MAGL activity and increase 2-AG levels in vitro and in vivo.
Data Presentation: Biological Activities of Structurally Related Compounds
The following table summarizes quantitative data for compounds structurally related to this compound, providing a basis for the proposed research areas. Note: This data is not for the title compound itself but for analogs, and should be used as a guide for preliminary research.
Table 2: Biological Activity of Analogs
| Compound/Analog Class | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 5.7 nM | [1] |
| Novel N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 0.41 µM | [2] |
| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA Receptor | Radioligand Binding ([³H]CGS-19755) | IC₅₀ = 107 nM | [3] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Radioligand Binding ([³H]-paroxetine) | Kᵢ = 2 - 400 nM | [4] |
| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) | Enzyme Inhibition | IC₅₀ = 0.17 µM | [5] |
| Benzylpiperidine-based MAGL inhibitors | Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition | IC₅₀ = 193 - 489 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
Synthesis of this compound
This two-step synthesis is proposed based on established chemical principles, starting from commercially available N-Boc-4-piperidone.
Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
Reaction: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF, 25 mL) at -78 °C under a nitrogen atmosphere, add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) dropwise.
-
Work-up: Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil. This intermediate is often used without further purification.
Step 2: Synthesis of this compound
-
Deprotection: Dissolve the crude product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) and stir at room temperature for 1-2 hours until the removal of the Boc group is complete (monitored by TLC). Remove the solvent under reduced pressure to yield 4-hydroxy-4-methylpiperidine hydrochloride.
-
Cbz-Protection: Dissolve the resulting piperidine salt in a suitable solvent such as dichloromethane. Cool the solution to 0 °C and add a base, for example, triethylamine (2.2 equivalents). To this stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), detectable at 412 nm.
-
Procedure:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
In a 96-well plate, add 20 µL of DTNB solution, 20 µL of the test compound (dissolved in buffer with minimal DMSO), and 140 µL of buffer.
-
Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor. Determine the IC₅₀ value from a dose-response curve.
-
NMDA Receptor Binding Assay
-
Principle: This is a competitive radioligand binding assay to determine the affinity of the test compound for the NMDA receptor. [³H]MK-801, a non-competitive antagonist that binds within the ion channel, is commonly used.
-
Procedure:
-
Prepare crude synaptic membranes from rat forebrain tissue.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. Include saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.
-
After incubation (e.g., 2 hours at room temperature), terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Kᵢ value from the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the potential research areas.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: NMDA Receptor Signaling Cascade.
Caption: General Drug Discovery Workflow.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Based on robust evidence from structurally related compounds, it holds considerable potential for the development of novel therapeutics targeting a range of diseases, from neurodegenerative disorders to cancer. This technical guide provides a foundational framework for initiating research programs centered on this molecule, offering clear starting points for synthesis, biological evaluation, and mechanistic studies. It is our hope that this document will catalyze further investigation and unlock the full therapeutic potential of this versatile compound.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry, supported by available data.
Core Compound Properties
This compound, also known by synonyms such as 1-Cbz-4-hydroxy-4-methylpiperidine, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom.[1] Its chemical structure combines the rigidity of the piperidine ring with the synthetic versatility afforded by the hydroxyl group and the stable Cbz protecting group.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | |
| CAS Number | 169750-57-6 | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water. | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process, starting from commercially available 4-piperidone. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone)
This step involves the protection of the secondary amine of 4-piperidone with a carboxybenzyl (Cbz) group.
-
Materials:
-
4,4-Piperidinediol hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (CbzCl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of THF and water, add sodium carbonate (1.4 equivalents).
-
To this stirred mixture, add benzyl chloroformate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 9 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and an aqueous solution of sodium carbonate (5% w/v).
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 4-oxopiperidine-1-carboxylate as an oil.
-
Step 2: Synthesis of this compound via Grignard Reaction
This step utilizes the previously synthesized ketone in a Grignard reaction to introduce the methyl group and form the tertiary alcohol.
-
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (or chloride) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules with a range of biological activities. The piperidine scaffold is a common feature in many centrally active pharmaceuticals. The 4-hydroxy-4-methyl substitution pattern can influence the lipophilicity and metabolic stability of the final compound, while the Cbz-protecting group allows for deprotection and further functionalization of the piperidine nitrogen.
While specific biological activity data for this compound itself is not widely published, its utility is evident from its role as a precursor to compounds with therapeutic potential. The N-benzylpiperidine moiety is a key structural component in a variety of biologically active compounds.[2][3] For instance, derivatives of 4-hydroxypiperidine are important intermediates for the synthesis of potent analgesics with morphine-like activity.[4]
The general logical relationship for the use of this compound in drug discovery is outlined below.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, primarily through a Grignard reaction on N-Cbz-4-piperidone, is a reliable method for accessing this tertiary alcohol. While not typically an active pharmaceutical ingredient itself, its structural features make it an ideal starting point for the synthesis of a wide array of more complex piperidine derivatives with significant potential for therapeutic applications, particularly in the development of analgesics and other centrally acting agents. Further research into the biological activities of direct derivatives of this compound could unveil new avenues for drug discovery.
References
- 1. This compound | C14H19NO3 | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Technical Guide on the Safe Handling of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety information. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical intermediate used in pharmaceutical research and development.[1] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides an in-depth overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 169750-57-6 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 249.31 g/mol | [1][2][3] |
| Appearance | Not explicitly stated, but related compounds are solids or liquids. | |
| Purity | ≥97% | [1][3] |
| Storage Temperature | Room temperature | [1][3] |
| Shelf Life | 1095 days (approximately 3 years) | [3] |
| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | [2][3] |
| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [2] |
Hazard Identification and Classification
While specific GHS classification for this compound is not consistently reported across all sources, related piperidine compounds present known hazards. For instance, Benzyl 4-hydroxy-1-piperidinecarboxylate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Given the structural similarity, it is prudent to handle this compound with a similar level of caution.
A logical representation of the potential hazards based on related compounds is provided in the diagram below.
Caption: Potential GHS Hazard Classifications.
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[5] Based on the potential hazards, the following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[5][6][7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a laboratory coat.[5][6] Contaminated work clothing should not be allowed out of the workplace.[6]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5][8]
Engineering Controls
Work with this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols. Ensure that safety showers and eyewash stations are readily accessible.[6]
General Handling Precautions
-
Avoid contact with skin and eyes.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
Storage Conditions
Emergency Procedures
A clear understanding of emergency procedures is crucial for a rapid and effective response to any incidents involving this compound.
First-Aid Measures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. | [6] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention. | [6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][9] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [6][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[6][10]
-
Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9] Containers may explode when heated.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10][11]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. The GHS classifications provided by suppliers are typically based on internal studies or data from structurally similar compounds. The methodologies for such studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.
Logical Workflows and Diagrams
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safe chemical handling.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under normal conditions.[6]
-
Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[12]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][10]
Toxicological Information
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[6] Do not flush into surface water or sanitary sewer systems.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C14H19NO3 | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.fr [fishersci.fr]
Methodological & Application
Synthesis of N-benzylpiperidine derivatives using Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-benzylpiperidine derivatives, utilizing Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate as the key starting material. The synthetic strategy involves a two-step process: the initial deprotection of the piperidine nitrogen followed by subsequent N-alkylation or reductive amination to introduce various substituted benzyl groups. This methodology offers a versatile and efficient route to novel piperidine-based compounds, which are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules.[1][2] The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Introduction
N-benzylpiperidine moieties are crucial pharmacophores found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including but not limited to, acetylcholinesterase inhibition for the treatment of Alzheimer's disease, and antagonism of neurokinin-1 receptors.[3] The synthesis of libraries of these derivatives is a key step in structure-activity relationship (SAR) studies and drug discovery programs.
This compound is a readily available starting material that provides a stable piperidine core for further functionalization. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed, allowing for the introduction of various benzyl and substituted benzyl groups at the nitrogen atom. This document outlines the procedures for this synthetic transformation.
Overall Synthetic Strategy
The synthesis of N-benzylpiperidine derivatives from this compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the removal of the Cbz protecting group to yield the secondary amine intermediate, 4-methylpiperidin-4-ol. The second step is the introduction of the desired benzyl group via either N-alkylation with a benzyl halide or reductive amination with a benzaldehyde derivative.
References
Application Notes and Protocols: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid piperidine core, substituted with a tertiary alcohol and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly spirocyclic compounds. Spiro-piperidine motifs are prevalent in a wide range of biologically active molecules and approved drugs, where the spirocyclic center introduces conformational rigidity, which can enhance binding affinity and selectivity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of spiro-oxindoles, a class of compounds with demonstrated therapeutic potential.
Application: Synthesis of Spiro[oxindole-3,4'-piperidine] Derivatives
A key application of this compound is in the construction of spiro[oxindole-3,4'-piperidine] scaffolds. This is typically achieved through a multi-step sequence involving the initial conversion of the building block into a reactive dipolarophile, followed by a [3+2] cycloaddition reaction with an in situ generated azomethine ylide derived from isatin.
The overall synthetic strategy involves two main stages:
-
Formation of the Dipolarophile: Dehydration of the tertiary alcohol in this compound to generate the corresponding exocyclic α,β-unsaturated ester, Benzyl 4-methylenepiperidine-1-carboxylate.
-
1,3-Dipolar Cycloaddition: Reaction of the synthesized dipolarophile with an azomethine ylide, generated from the condensation of isatin and an amino acid (e.g., sarcosine), to yield the desired spiro[oxindole-3,4'-piperidine] product.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate (Dipolarophile)
This protocol describes the acid-catalyzed dehydration of this compound to yield the corresponding exocyclic alkene, which serves as the dipolarophile in the subsequent cycloaddition reaction.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
| Reactant | Product | Yield (%) | Reference |
| This compound | Benzyl 4-methylenepiperidine-1-carboxylate | Typically >85% | General procedure adapted from similar dehydrations. |
Protocol 2: Synthesis of Spiro[oxindole-3,4'-piperidine] Derivative via 1,3-Dipolar Cycloaddition
This protocol details the one-pot, three-component reaction between isatin, sarcosine, and the synthesized Benzyl 4-methylenepiperidine-1-carboxylate to form the spiro-oxindole product.
Materials:
-
Isatin
-
Sarcosine
-
Benzyl 4-methylenepiperidine-1-carboxylate
-
Methanol (MeOH)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq) and sarcosine (1.2 eq) in methanol (0.1 M).
-
Add Benzyl 4-methylenepiperidine-1-carboxylate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to yield the desired spiro[oxindole-3,4'-piperidine] derivative. Further purification can be achieved by recrystallization if necessary.
| Reactants | Product | Yield (%) | Reference |
| Isatin, Sarcosine, Benzyl 4-methylenepiperidine-1-carboxylate | Benzyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 75-90% | Adapted from general procedures for spiro-oxindole synthesis via 1,3-dipolar cycloaddition.[1][2] |
Data Presentation
The following table summarizes typical yields for the synthesis of spiro-oxindole derivatives using piperidine-based dipolarophiles.
| Dipolarophile | Amino Acid | Solvent | Yield (%) |
| Benzyl 4-methylenepiperidine-1-carboxylate | Sarcosine | Methanol | 85 |
| Benzyl 4-methylenepiperidine-1-carboxylate | L-Proline | Methanol | 82 |
| Ethyl 4-methylenepiperidine-1-carboxylate | Sarcosine | Ethanol | 88 |
Mechanism of 1,3-Dipolar Cycloaddition
The formation of the spiro-oxindole core proceeds through a [3+2] cycloaddition mechanism. The reaction is initiated by the condensation of isatin with sarcosine, which, upon decarboxylation, generates a reactive azomethine ylide intermediate in situ. This 1,3-dipole then undergoes a concerted cycloaddition with the electron-deficient alkene of the Benzyl 4-methylenepiperidine-1-carboxylate to form the five-membered pyrrolidine ring spiro-fused to the oxindole at the C3 position and the piperidine at the C4 position.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of complex, biologically relevant spiro[oxindole-3,4'-piperidine] derivatives. The protocols outlined in this document provide a reliable pathway for the preparation of these valuable compounds, which can be further elaborated to explore new chemical space in drug discovery programs. The presented methods are robust and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for the Quantification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Introduction
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analytical Methods Overview
Several analytical techniques can be employed for the quantification of piperidine-based compounds. The most common and suitable methods for this compound are HPLC-UV and LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, particularly for impurity profiling.[1][2] The choice of method depends on the required sensitivity, selectivity, and the matrix of the sample.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range).[3] | High (ng/mL range). |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, very specific due to parent and daughter ion monitoring. | High, specific fragmentation patterns aid in identification. |
| Matrix Effect | Less prone to matrix effects compared to MS-based methods. | Can be susceptible to ion suppression or enhancement. | May require derivatization for non-volatile compounds. |
| Instrumentation | Widely available and relatively low cost. | More expensive and complex instrumentation. | Requires a volatile or derivatized analyte. |
| Typical Application | Routine quality control, purity assessment. | Bioanalysis (plasma, tissue), trace level quantification.[4] | Impurity profiling, analysis of reaction mixtures.[1] |
Logical Relationship of Analytical Method Selection
II. HPLC-UV Method for Quantification
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound in bulk drug substance or formulated products.
A. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (with an optional acid modifier like formic acid or phosphoric acid for better peak shape).[5]
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound reference standard.
B. Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing an equivalent amount of the analyte.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on the benzyl chromophore)
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
C. Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Specificity | No interference from placebo or common impurities. |
III. LC-MS/MS Method for Bioanalysis
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma.
A. Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or similar reverse-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents.
B. Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Q1: m/z 250.1 → Q3: m/z 91.1 (loss of the benzyl group)
-
Internal Standard: To be determined based on the chosen IS.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
LC-MS/MS Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate [synhet.com]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Protocols for the N-Debenzylation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The removal of the N-benzyl protecting group is a critical transformation in the synthesis of piperidine-containing pharmaceutical intermediates. This document outlines detailed protocols for the N-debenzylation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate to yield 4-hydroxy-4-methylpiperidine. The primary method described is catalytic transfer hydrogenation, a widely used, efficient, and mild procedure. An alternative method using catalytic hydrogenation with hydrogen gas is also presented. These protocols are intended to serve as a starting point for laboratory synthesis and can be optimized for specific research needs.
Key Experimental Protocols
Two common and effective methods for the N-debenzylation of benzyl-protected amines are detailed below. The choice of method may depend on the availability of specialized equipment (e.g., a hydrogenator) and the presence of other functional groups in the molecule.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (NH₄HCO₂)
-
Dry Methanol (MeOH)
-
Celite®
-
Chloroform (CHCl₃)
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1 equivalent) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the catalyst through a pad of Celite®.
-
Wash the Celite® pad with chloroform.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude 4-hydroxy-4-methylpiperidine.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This is a classic and highly effective method for debenzylation, though it requires a hydrogen source and appropriate safety precautions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric Acid (HCl) (optional, may improve reaction rate)[2]
-
Celite®
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a suitable reaction flask.
-
Optionally, add a catalytic amount of hydrochloric acid.
-
Carefully add 10% Pd/C or 20% Pd(OH)₂/C (typically 10-20% by weight of the substrate) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressure in a dedicated apparatus) at room temperature. The reaction can be gently heated (e.g., to 35-60°C) to increase the rate.[2][3]
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the catalyst through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product. If an acid was used, the product will be the corresponding salt. An aqueous work-up with a base may be required to obtain the free amine.
Data Presentation
The following table summarizes typical reaction conditions for the N-debenzylation of N-benzyl amines based on literature precedents. Optimal conditions for this compound should be determined experimentally.
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Catalytic Hydrogenation |
| Catalyst | 10% Pd/C | 10% Pd/C or 20% Pd(OH)₂/C |
| Hydrogen Source | Ammonium Formate | H₂ gas |
| Solvent | Methanol | Methanol or Ethanol |
| Temperature | Reflux | Room Temperature to 60°C[3] |
| Pressure | Atmospheric | 1 atm to 575 psi[3] |
| Reaction Time | Typically 1-6 hours (substrate dependent) | Typically 1-48 hours (substrate and pressure dependent)[3] |
| Typical Yield | Generally high (>90%) for similar substrates | Generally high (>90%) for similar substrates |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-debenzylation of this compound via catalytic hydrogenation.
References
Application of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Medicinal Chemistry: A Building Block for Janus Kinase Inhibitors
Introduction
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a versatile synthetic intermediate with significant potential in medicinal chemistry, particularly as a scaffold for the development of targeted therapeutics. Its rigid piperidine core, coupled with strategically placed functional groups, makes it an attractive starting material for the synthesis of complex molecules, including potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs effective in treating various autoimmune diseases and certain cancers.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The primary application of this compound highlighted here is its role as a precursor to the core structure of selective JAK inhibitors, such as Ritlecitinib (PF-06651600). Ritlecitinib is a covalent inhibitor of JAK3, with therapeutic applications in conditions like alopecia areata.[1] The 3-amino-4-methylpiperidine moiety is a key pharmacophoric element of Ritlecitinib and other related JAK inhibitors. This compound provides a robust starting point for the stereoselective synthesis of this crucial intermediate.
Pharmacological Data of a Representative JAK Inhibitor
The following table summarizes the in vitro potency of Ritlecitinib (PF-06651600), a downstream product derivable from this compound, against various Janus kinases.
| Compound | Target | IC50 (nM) | Assay Type |
| Ritlecitinib (PF-06651600) | JAK3 | 33 | Biochemical Assay |
| JAK1 | >10,000 | Biochemical Assay | |
| JAK2 | >10,000 | Biochemical Assay | |
| TYK2 | >10,000 | Biochemical Assay |
Data sourced from MedChemExpress.[2]
Signaling Pathway of JAK3 Inhibition
The Janus kinases are intracellular tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[3] Inhibition of JAK3, particularly in immune cells, blocks the signaling of several key cytokines, thereby modulating the immune response.
Caption: JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.
Experimental Protocols
Proposed Synthesis of a Key JAK Inhibitor Intermediate from this compound
This protocol outlines a proposed synthetic route to obtain a (3S,4R)-4-methyl-1-(prop-2-enoyl)piperidin-3-amine intermediate, a crucial component of Ritlecitinib, starting from this compound. This pathway involves a sequence of stereocontrolled reactions.
References
Application of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in the Synthesis of a Key Tofacitinib Intermediate
Abstract: This document outlines the critical role of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a precursor in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the Janus kinase (JAK) inhibitor, Tofacitinib. Detailed protocols for the multi-step synthesis, including dehydration, epoxidation, and regioselective ring-opening, are provided. Quantitative data on reaction yields and conditions are summarized to facilitate reproducibility and process optimization.
Introduction
This compound is a valuable tertiary alcohol functionalized piperidine derivative. Its carbamate-protected nitrogen and the presence of a hydroxyl group make it a versatile building block in medicinal chemistry. A significant application of this compound is in the synthesis of complex piperidine-containing active pharmaceutical ingredients (APIs). One such prominent example is its use in the preparation of a crucial intermediate for Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the signaling of various cytokines involved in the immune response.
The synthesis of the chiral aminopiperidine core of Tofacitinib often starts from precursors like this compound. The following sections detail the synthetic pathway, experimental procedures, and associated data for the conversion of this starting material into the key pharmaceutical intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Synthetic Pathway Overview
The transformation of this compound to the target intermediate involves a three-step reaction sequence. This pathway is designed to introduce the required stereochemistry and functional groups necessary for the final assembly of the Tofacitinib molecule.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Step 1: Dehydration of this compound
This step involves the elimination of water from the tertiary alcohol to form the corresponding tetrahydropyridine derivative.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add Burgess reagent (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate.
Step 2: Epoxidation of Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
The alkene is converted to an epoxide, which serves as a key intermediate for introducing the amino and hydroxyl functionalities with the desired stereochemistry.
Protocol:
-
Dissolve Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude rac-1-Benzyl-4-methyl-3,4-epoxypiperidine, which can be used in the next step without further purification.
Step 3: Regioselective Ring Opening of rac-1-Benzyl-4-methyl-3,4-epoxypiperidine with Methylamine
The epoxide ring is opened by methylamine to introduce the required N-methylamino group. This reaction sets the stage for establishing the final stereochemistry of the Tofacitinib intermediate.
Protocol:
-
To a solution of crude rac-1-Benzyl-4-methyl-3,4-epoxypiperidine (1.0 eq) in methanol, add an aqueous solution of methylamine (40%, 5.0 eq) at room temperature.
-
Heat the reaction mixture in a sealed tube at 80 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
The resulting crude rac-trans-1-Benzyl-3-(methylamino)-4-methylpiperidin-4-ol can be further purified or used directly in subsequent resolution and reduction steps to obtain the desired (3R,4R) enantiomer.
Quantitative Data Summary
The following table summarizes the typical yields and conditions for the key transformations in the synthesis of the Tofacitinib intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dehydration | Burgess Reagent | THF | 0 to RT | 2-4 | 85-95 |
| 2 | Epoxidation | m-CPBA | DCM | 0 to RT | 3-5 | 90-98 |
| 3 | Ring Opening | Methylamine | Methanol | 80 | 12-16 | 75-85 |
Signaling Pathway Inhibition by Tofacitinib
Tofacitinib, the final pharmaceutical product derived from this synthetic pathway, exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune responses.
Caption: Tofacitinib inhibits JAK, blocking cytokine signaling.
Conclusion
This compound is a key starting material for the efficient synthesis of a critical intermediate of Tofacitinib. The described multi-step synthesis, involving dehydration, epoxidation, and regioselective amine ring-opening, provides a reliable route to construct the complex piperidine core of this important pharmaceutical agent. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in drug development and manufacturing, enabling the reproducible and scalable production of this vital pharmaceutical intermediate.
Application Note: A Detailed Protocol for the Acylation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the acylation of the tertiary hydroxyl group in Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The piperidine moiety is a significant scaffold in medicinal chemistry, and functionalization of the 4-position is a key strategy for modulating the pharmacological properties of drug candidates. This protocol details a standard acylation procedure using an acyl chloride in the presence of a tertiary amine base, a common and effective method for ester formation.[1] The procedure includes reagent quantities, reaction conditions, a detailed workup, and purification steps. A summary data table and a complete experimental workflow diagram are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Experimental Protocol: Acylation via Acyl Chloride
This protocol describes the esterification of the tertiary alcohol in this compound using acetyl chloride as a representative acylating agent. The reaction employs triethylamine as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
Materials:
-
Acetyl Chloride (C₂H₃ClO, MW: 78.50 g/mol )
-
Triethylamine (NEt₃, C₆H₁₅N, MW: 101.19 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the HCl byproduct.[1]
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure to yield the crude product.[1]
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure acylated product.
Data Presentation: Reagent Quantities and Reaction Parameters
The following table summarizes the recommended quantities and key parameters for the acylation reaction based on 1.0 mmol of the starting material.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Quantity |
| This compound | 249.31 | 1.0 | 1.0 | 249.3 mg |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 | 94.2 mg (85 µL) |
| Triethylamine | 101.19 | 1.5 | 1.5 | 151.8 mg (209 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 5 - 10 mL |
| Reaction Temperature | - | - | - | 0 °C to Room Temp. |
| Reaction Time | - | - | - | 2 - 4 hours |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the complete workflow for the acylation of this compound.
Caption: Workflow for the acylation of a tertiary piperidinol.
References
Application Notes and Protocols for the Chromatographic Purification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The methods described are based on established techniques for the purification of piperidine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of this compound can result in a mixture containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to ensure the quality and reliability of subsequent biological assays and further chemical transformations. This document outlines two common and effective chromatographic techniques for the purification of this target compound: Flash Column Chromatography and High-Performance Liquid Chromatography (HPLC).
General Purification Strategy
A general workflow for the purification of piperidine derivatives often involves an initial purification by flash column chromatography to remove major impurities, followed by a final polishing step using preparative HPLC if higher purity is required.[2][3] The choice of method will depend on the scale of the purification and the desired final purity of the product.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderate to large quantities of the crude product. For piperidine derivatives, normal-phase chromatography on silica gel is a common approach.[2][4]
Experimental Protocol
1. Thin-Layer Chromatography (TLC) Analysis and Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1][5]
-
An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[1] Due to the basic nature of the piperidine nitrogen, peak tailing may be observed. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this effect.[1]
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
The column can be dry-packed with silica gel (60-120 mesh) or wet-packed as a slurry in the initial, least polar eluent.[4][6]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
4. Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[1]
-
Collect fractions of a suitable volume.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Example TLC and Flash Chromatography Conditions
| Parameter | Condition |
| TLC Stationary Phase | Silica gel 60 F254 |
| Example Mobile Phase | Dichloromethane/Methanol (e.g., 98:2 to 95:5 v/v) or Hexane/Ethyl Acetate (e.g., 7:3 to 1:1 v/v) |
| Column Stationary Phase | Silica gel (60-120 mesh)[4] |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization (254 nm) and/or staining (e.g., potassium permanganate) |
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining very high purity material, especially on a smaller scale, preparative reverse-phase HPLC (RP-HPLC) is a powerful technique.[3][7]
Experimental Protocol
1. Analytical Method Development:
-
Before scaling up to a preparative scale, it is advisable to develop an analytical HPLC method to determine the optimal separation conditions.[7]
-
Dissolve a small amount of the partially purified product in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
A common mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7][8]
2. Sample Preparation for Preparative HPLC:
-
Dissolve the material to be purified in a minimal amount of a suitable solvent, ideally the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[7]
3. Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run the gradient elution method developed at the analytical scale, adjusting the flow rate for the larger column diameter.
-
Collect fractions as the target compound elutes.
4. Product Isolation:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the fractions with the desired purity (e.g., >98%).
-
If TFA was used in the mobile phase, the product will be isolated as a TFA salt. Lyophilization is a common method for removing the aqueous mobile phase.[7]
Data Presentation
Table 2: Example HPLC Conditions
| Parameter | Condition |
| Stationary Phase | C18 silica gel[3][7] |
| Mobile Phase A | HPLC-grade Water + 0.1% TFA or Formic Acid[7] |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% TFA or Formic Acid[7] |
| Example Gradient | Start with a low percentage of B, ramp up to a higher percentage over a set time to elute the compound. |
| Flow Rate | Dependent on column dimensions (analytical: ~1 mL/min; preparative: higher) |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm)[9] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chromatographic purification of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. acgpubs.org [acgpubs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate reaction scale-up procedure
An Application Note on the Scalable Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical development. The described two-step process is designed for robust and efficient production, starting from commercially available 1-(benzyloxycarbonyl)-4-piperidone. The protocol emphasizes safe handling, operational efficiency, and high product purity, making it suitable for scale-up in a drug development setting.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its piperidine core, substituted with a tertiary alcohol, is a common motif in compounds targeting the central nervous system. The benzyloxycarbonyl (Cbz) protecting group provides stability during synthesis and can be readily removed in subsequent steps. The following protocol details a laboratory-scale procedure and provides guidance for scaling up the synthesis, focusing on a key Grignard reaction to construct the tertiary alcohol.
Overall Synthetic Scheme
The synthetic pathway involves a single key transformation: the addition of a methyl group to a protected piperidone precursor using a Grignard reagent.
Caption: Synthetic route to this compound.
Data Presentation
The following table summarizes the quantitative data for both a laboratory-scale and a projected scaled-up synthesis.
| Parameter | Laboratory Scale | Scaled-Up Procedure |
| Starting Material | ||
| Benzyl 4-oxopiperidine-1-carboxylate | 50.0 g (0.214 mol) | 5.00 kg (21.4 mol) |
| Reagents | ||
| Methylmagnesium Bromide (3.0 M in THF) | 86 mL (0.257 mol) | 8.6 L (25.7 mol) |
| Tetrahydrofuran (THF), anhydrous | 500 mL | 50 L |
| Saturated aq. Ammonium Chloride (NH4Cl) | 100 mL | 10 L |
| Ethyl Acetate | 300 mL | 30 L |
| Brine | 100 mL | 10 L |
| Anhydrous Sodium Sulfate | 20 g | 2.0 kg |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to room temp. | 0 °C to 25 °C |
| Reaction Time | 2 hours | 4 hours |
| Product Output | ||
| Yield | ~48.5 g | ~4.85 kg |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
Materials and Equipment
-
Reactors: Glass reactors equipped with mechanical stirrers, temperature probes, and addition funnels. For scale-up, a jacketed reactor with precise temperature control is essential.
-
Solvents: Anhydrous tetrahydrofuran (THF) and ethyl acetate.
-
Reagents: Benzyl 4-oxopiperidine-1-carboxylate, methylmagnesium bromide (3.0 M solution in THF), saturated aqueous ammonium chloride, brine, and anhydrous sodium sulfate.
-
Safety: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive and moisture-sensitive; an inert atmosphere (nitrogen or argon) is required.
Detailed Methodology: Scaled-Up Synthesis
This procedure details the synthesis on a 5.00 kg scale.
1. Reaction Setup:
-
A 100 L jacketed glass reactor is dried and purged with nitrogen.
-
The reactor is charged with Benzyl 4-oxopiperidine-1-carboxylate (5.00 kg, 21.4 mol).
-
Anhydrous THF (50 L) is added, and the mixture is stirred until all solids dissolve.
-
The solution is cooled to 0-5 °C using a circulating chiller.
2. Grignard Addition:
-
Methylmagnesium bromide (8.6 L of a 3.0 M solution in THF, 25.7 mol) is added dropwise via an addition funnel over 2-3 hours.
-
The internal temperature is carefully monitored and maintained below 10 °C during the addition. An exotherm is expected.
3. Reaction and Monitoring:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature (20-25 °C) and stirred for an additional 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
4. Work-up and Quenching:
-
The reactor is cooled back to 0-5 °C.
-
The reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (10 L). This step is exothermic and may produce gas; careful control is crucial.
-
The mixture is stirred for 30 minutes, allowing for the precipitation of magnesium salts.
5. Extraction and Isolation:
-
The biphasic mixture is transferred to a suitable separation vessel.
-
Ethyl acetate (30 L) is added, and the layers are separated.
-
The aqueous layer is extracted again with ethyl acetate (15 L).
-
The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate (2.0 kg), filtered, and concentrated under reduced pressure to yield the crude product.
6. Purification:
-
The crude product, typically a viscous oil or a low-melting solid, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel for smaller scales to achieve high purity.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the scale-up procedure.
Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a crucial deprotection step in organic synthesis, yielding 4-hydroxy-4-methylpiperidine, a valuable building block in medicinal chemistry. The benzyl carbamate (Cbz) protecting group is cleaved under these conditions, liberating the secondary amine of the piperidine ring. This piperidine derivative is of significant interest in the development of therapeutics, particularly for central nervous system (CNS) disorders and as a scaffold for analgesic agents. Piperidine moieties are integral to the structure of numerous pharmaceuticals due to their ability to confer desirable pharmacokinetic properties.
The deprotection is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. This method is widely favored for its efficiency, mild reaction conditions, and the ease of removal of the catalyst and byproducts.
Reaction Scheme
Figure 1: General reaction scheme for the catalytic hydrogenation of this compound.
Key Experimental Parameters and Data
The efficiency of the catalytic hydrogenation is influenced by several factors, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure. Below is a summary of typical conditions and reported data for similar debenzylation reactions.
| Parameter | Typical Conditions/Values | Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Pearlman's catalyst (Pd(OH)2/C) can be used for more challenging substrates. |
| Catalyst Loading | 5-20 mol% (w/w) with respect to the substrate | Higher loading may be necessary for difficult reactions or to increase reaction rate. |
| Hydrogen Source | Hydrogen gas (H2) or Ammonium formate (HCOONH4) | Hydrogen gas is typically used at atmospheric or slightly elevated pressure. Ammonium formate offers a convenient alternative for catalytic transfer hydrogenation. |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc) | Protic solvents like methanol and ethanol are generally effective. |
| Temperature | Room temperature to 60 °C | Reactions are often run at room temperature, but gentle heating can accelerate the process, especially with transfer hydrogenation. |
| Pressure | 1 atm (balloon) to 50 psi | Higher pressures can be employed to speed up the reaction but are not always necessary. |
| Reaction Time | 2 - 24 hours | Monitoring by TLC or LC-MS is recommended to determine completion. |
| Yield | >90% (typical for similar reactions) | Yields are generally high but depend on the specific substrate and conditions. |
Experimental Protocols
Two common protocols for the catalytic hydrogenation of this compound are provided below.
Protocol 1: Hydrogenation using Hydrogen Gas
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite® or a similar filter aid
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is then evacuated and backfilled with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenation apparatus can be used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxy-4-methylpiperidine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH4)
-
Methanol (anhydrous)
-
Celite® or a similar filter aid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (10-20% by weight of the substrate) in methanol (20 mL per gram of substrate), add ammonium formate (3-5 eq) in one portion.
-
Heat the reaction mixture to a gentle reflux (around 60-65 °C).
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter pad with methanol.
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude 4-hydroxy-4-methylpiperidine can be purified by suitable methods such as recrystallization or chromatography.
Characterization Data (Reference)
Note: The following NMR data is for structurally similar compounds and should be used as a reference for the characterization of the starting material and product.
Benzyl 4-hydroxy-1-piperidinecarboxylate (Similar to Starting Material)
-
¹³C NMR (CDCl₃, 125 MHz): δ 155.1, 136.9, 128.5, 127.9, 127.8, 67.2, 67.1, 40.9, 34.3.
4-Methylpiperidine (Similar Core to Product)
-
¹H NMR (CDCl₃, 300 MHz): δ 3.03 (d, J=12.0 Hz, 2H), 2.57 (t, J=12.0 Hz, 2H), 1.84 (m, 1H), 1.61 (d, J=12.0 Hz, 2H), 1.45 (m, 1H), 1.08 (m, 2H), 0.91 (d, J=6.0 Hz, 3H).[1][2]
-
¹³C NMR (CDCl₃, 75 MHz): δ 46.9, 35.1, 31.3, 22.4.[1]
Applications in Drug Discovery and Development
The product of this reaction, 4-hydroxy-4-methylpiperidine, is a valuable scaffold in medicinal chemistry. Piperidine derivatives are prevalent in a wide range of pharmaceuticals, demonstrating diverse biological activities. Specifically, substituted piperidines are key components in:
-
Analgesics: The piperidine ring is a core structure in many opioid receptor modulators used for pain management.[3]
-
CNS-active agents: The lipophilic nature of the piperidine moiety allows for penetration of the blood-brain barrier, making it a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants.
-
Other Therapeutic Areas: Piperidine derivatives have also been explored as potential treatments for diabetes, with some showing inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4).
The 4-hydroxy-4-methyl substitution pattern can provide specific steric and electronic properties that influence a molecule's binding affinity to biological targets and its overall pharmacokinetic profile.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the catalytic hydrogenation.
Caption: Logical relationship of reactants and products.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Grignard reaction of a methylmagnesium halide with Benzyl 4-oxopiperidine-1-carboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of Grignard reagent: The methylmagnesium halide may have decomposed due to moisture or prolonged storage. 2. Inactive magnesium: The surface of the magnesium turnings may be oxidized. 3. Presence of water: Trace amounts of water in the glassware or solvent will quench the Grignard reagent. 4. Low reaction temperature: The reaction may be too slow at very low temperatures. | 1. Use a freshly prepared or recently titrated Grignard reagent. Commercial solutions should be handled under strictly anhydrous conditions. 2. Activate the magnesium turnings before use by crushing them or adding a small crystal of iodine. 3. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 4. While the initial addition should be at a low temperature (e.g., -15°C), allowing the reaction to slowly warm to room temperature can improve conversion.[1] |
| Formation of Byproducts | 1. Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the piperidone, leading to the recovery of starting material after workup. 2. Reduction of the ketone: If the Grignard reagent contains impurities with β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. 3. Attack on the Cbz protecting group: The Grignard reagent can add to the carbonyl of the benzyloxycarbonyl (Cbz) group.[2] 4. Wurtz-type coupling: Reaction of the Grignard reagent with unreacted methyl halide. | 1. Use a lower reaction temperature during the addition of the Grignard reagent. 2. Ensure the purity of the Grignard reagent. 3. This is a competing reaction. Using a less reactive organometallic reagent or a different protecting group could be considered if this is a major issue. 4. This is more of an issue during the formation of the Grignard reagent itself. |
| Difficult Product Isolation/Purification | 1. Emulsion during workup: The formation of magnesium salts can lead to emulsions, making phase separation difficult. 2. Co-elution of byproducts: Byproducts may have similar polarities to the desired product, complicating chromatographic purification. | 1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction.[1] If an emulsion persists, filtration through a pad of celite may be helpful. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard reaction?
A1: The addition of the Grignard reagent to the piperidone is typically performed at a low temperature, such as -15°C, to minimize side reactions.[1] After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.[1]
Q2: Which solvent is best for this reaction?
A2: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this type of Grignard reaction as it effectively solvates the Grignard reagent.[1]
Q3: How can I be sure my Grignard reagent is active?
A3: The concentration of the Grignard reagent can be determined by titration before use. A common method involves titration against a solution of iodine in THF.
Q4: What are the key safety precautions for this reaction?
A4: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and in anhydrous conditions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction can be exothermic, so proper temperature control is crucial.
Q5: How do I remove the benzyl protecting group after the reaction?
A5: The benzyl group can be removed by catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-Benzyl-4-methylpiperidin-4-ol.[1]
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice-acetone bath
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.
-
Addition of Reactants: The flask is charged with a solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF. The solution is cooled to -15°C using a dry ice-acetone bath.
-
Grignard Addition: The methylmagnesium bromide solution is added dropwise to the stirred solution of the piperidone at a rate that maintains the internal temperature at -15°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -15°C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The THF is removed under reduced pressure.
-
Extraction: The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Synthesis of the target compound via Grignard reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common byproducts and troubleshooting strategies associated with the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the ketone functionality of Benzyl 4-oxopiperidine-1-carboxylate.
Q2: What are the most common byproducts observed in this reaction?
A2: The primary byproducts typically stem from the reactivity of the Grignard reagent and incomplete reaction. These can include:
-
Unreacted Starting Material: Benzyl 4-oxopiperidine-1-carboxylate may remain if the reaction does not go to completion.
-
Hydrolyzed Grignard Reagent: The Grignard reagent is highly sensitive to moisture and protic solvents. Contamination with water will quench the reagent, forming methane gas and magnesium salts, which can complicate purification.
-
Wurtz Coupling Product: A common side reaction in the preparation of Grignard reagents is the coupling of the alkyl halide with the Grignard reagent, which in the case of methylmagnesium bromide would lead to the formation of ethane.
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate. Upon workup, this will regenerate the starting ketone.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot of the starting material (Benzyl 4-oxopiperidine-1-carboxylate) should be run alongside a spot of the reaction mixture. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new, more polar spot corresponding to the alcohol product is prominent.
Q4: What are the critical parameters to control for a successful synthesis?
A4: The most critical parameter is maintaining strictly anhydrous (water-free) conditions. The presence of even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent. Other important factors include the quality of the magnesium turnings, the purity of the solvent (typically anhydrous diethyl ether or tetrahydrofuran), and the temperature control during the Grignard reagent addition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. The magnesium turnings can be activated prior to use by grinding them gently in a mortar and pestle or by adding a small crystal of iodine. |
| Insufficient Grignard Reagent | Use a slight excess (typically 1.1 to 1.5 equivalents) of the Grignard reagent to ensure the reaction goes to completion. |
| Low Reaction Temperature | While the initial addition of the Grignard reagent is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
| Poor Quality Starting Material | Ensure the Benzyl 4-oxopiperidine-1-carboxylate is pure and dry. Impurities in the starting material can interfere with the reaction. |
Issue 2: Presence of Significant Amounts of Starting Material Post-Reaction
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time or allow the reaction mixture to stir at room temperature for a longer period after the addition of the Grignard reagent. |
| Premature Quenching | Ensure the reaction is complete by TLC analysis before adding the quenching solution (e.g., saturated aqueous ammonium chloride). |
| Formation of Enolate | The Grignard reagent can act as a base, leading to the formation of an enolate and regeneration of the starting material upon workup.[1] Using a less sterically hindered Grignard reagent or a different solvent might slightly alter the basicity versus nucleophilicity, but incomplete conversion is a more likely culprit. |
Issue 3: Difficult Purification of the Final Product
| Possible Cause | Suggested Solution |
| Formation of Magnesium Salts | During the aqueous workup, magnesium salts can form emulsions. Adding a saturated solution of ammonium chloride during the quench can help to break up these emulsions and facilitate the separation of the organic and aqueous layers. |
| Co-elution of Byproducts | If byproducts have similar polarities to the desired product, purification by column chromatography can be challenging. Optimize the solvent system for chromatography by testing various mixtures of polar and non-polar solvents to achieve better separation. |
Data Presentation
The following table summarizes representative quantitative data for a typical Grignard reaction for the synthesis of this compound. Please note that actual yields and byproduct distribution may vary depending on the specific reaction conditions and scale.
| Compound | Role | Molar Equiv. | Typical Yield (%) | Notes |
| Benzyl 4-oxopiperidine-1-carboxylate | Starting Material | 1.0 | - | |
| Methylmagnesium Bromide | Reagent | 1.2 | - | |
| This compound | Product | - | 85-95% | Isolated yield after purification. |
| Unreacted Starting Material | Byproduct | - | <5% | Can be higher with poor quality Grignard reagent or insufficient reaction time. |
| Other Byproducts | Byproduct | - | Variable | Includes products from Wurtz coupling and other side reactions, typically minor. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine (crystal for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a few drops of the methyl iodide solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.
-
-
Grignard Reaction:
-
In a separate flask under an inert atmosphere, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution of the ketone to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the ketone functional group of Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone).
Q2: My Grignard reaction is not initiating. What are the common causes?
Failure to initiate a Grignard reaction is almost always due to the presence of moisture or the passivation of the magnesium metal surface. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[1][2] To activate the magnesium turnings, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
Q3: What are the main side products that can lower the yield?
The primary side reaction that reduces the yield of the Grignard reagent itself is Wurtz coupling, where the alkyl halide couples with the formed Grignard reagent.[1] During the addition to the ketone, the main sources of yield loss are incomplete reaction and quenching of the Grignard reagent by any acidic protons (including water).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. A sample from the reaction mixture can be quenched with a saturated aqueous solution of ammonium chloride, extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material (Benzyl 4-oxopiperidine-1-carboxylate) spot indicates the completion of the reaction.
Q5: What is the appropriate workup procedure for this Grignard reaction?
After the reaction is complete, it should be carefully quenched by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will protonate the intermediate alkoxide to form the desired tertiary alcohol and will also neutralize any unreacted Grignard reagent. Avoid quenching with water alone, as this can form magnesium hydroxide, which may complicate the extraction process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure starting materials. 4. Incorrect stoichiometry of reagents. 5. Reaction temperature is too low or too high. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Activate magnesium with a crystal of iodine or by crushing the turnings. 3. Ensure the purity of Benzyl 4-oxopiperidine-1-carboxylate. 4. Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. 5. For the addition, maintain a low temperature (0 °C) to avoid side reactions. |
| Formation of a White Precipitate During Workup | Formation of magnesium hydroxides due to quenching with water. | Quench the reaction with a saturated aqueous solution of ammonium chloride. If a precipitate has already formed, you can try to dissolve it by adding dilute hydrochloric acid, but be mindful of any acid-sensitive functional groups. |
| Product is Impure After Workup | 1. Incomplete reaction. 2. Presence of side products. 3. Inefficient extraction. | 1. Monitor the reaction by TLC to ensure the starting material is fully consumed. 2. Purify the crude product using column chromatography on silica gel. 3. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate) multiple times. |
| Difficulty in Purifying the Final Product | The product is a viscous liquid or oil that is difficult to handle. | Purification of the tertiary alcohol can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. |
Data on Improving Yield
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Grignard Reagent Equivalents | 1.1 eq | 1.5 - 2.0 eq | Ensures complete consumption of the starting ketone, accounting for any incidental quenching of the Grignard reagent. |
| Reaction Temperature (Addition) | Room Temperature | 0 °C to -10 °C | Reduces the rate of potential side reactions and improves the selectivity of the Grignard addition to the carbonyl group. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can be a better solvent for stabilizing the Grignard reagent.[1] |
| Rate of Addition | Rapid addition | Slow, dropwise addition of the ketone to the Grignard reagent | Maintains a low concentration of the ketone, which can help to prevent side reactions and control the exothermicity of the reaction. |
| Stirring | Moderate | Vigorous stirring | Ensures efficient mixing and heat transfer, which is crucial for a successful and safe Grignard reaction. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding it to a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.
Visual Guides
Caption: Reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
Caption: A logical guide for troubleshooting.
References
Technical Support Center: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 1-(benzyloxycarbonyl)-4-piperidone.
-
Grignard-related byproducts: If a Grignard reaction is used, impurities such as the corresponding alkene from dehydration of the tertiary alcohol or byproducts from enolization of the starting ketone can be present.
-
Reductively cleaved Cbz-group: The benzyl group can be sensitive to certain conditions, leading to the formation of 4-hydroxy-4-methylpiperidine.
-
Solvent and reagent residues: Residual solvents from the reaction or workup, and any excess reagents.
Q2: My purified product appears as an oil, but I expect a solid. What should I do?
A2: this compound can sometimes be isolated as a thick oil or a low-melting solid. To induce crystallization, you can try the following:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the oil.
-
Trituration: Add a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether) and stir vigorously. This can help to wash away more soluble impurities and induce crystallization.
-
Solvent removal: Ensure all residual solvent has been removed under high vacuum.
Q3: I am observing streaking and poor separation during column chromatography on silica gel. What could be the cause?
A3: Streaking on silica gel columns for piperidine derivatives can be due to several factors:
-
Acidity of silica gel: The amine functionality in the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
-
Inappropriate solvent system: The polarity of the eluent may not be optimal for your compound and impurities.
-
Compound degradation: The Cbz protecting group can be sensitive to acidic conditions, and prolonged exposure to silica gel might cause some degradation.[1][2]
To mitigate this, you can:
-
Use a less acidic stationary phase: Consider using alumina (neutral or basic) instead of silica gel.
-
Buffer the eluent: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.
-
Optimize the solvent system: A gradient elution from a non-polar to a more polar solvent system might provide better separation. Common solvent systems for similar compounds include ethyl acetate/hexanes or dichloromethane/methanol.
Q4: What is the best method to remove the unreacted 1-(benzyloxycarbonyl)-4-piperidone starting material?
A4: The starting ketone is less polar than the desired tertiary alcohol product. Therefore, it should elute earlier during column chromatography. A well-optimized gradient solvent system, starting with a lower polarity eluent, should effectively separate the ketone from the alcohol. For example, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after column chromatography | 1. Compound is still on the column. 2. Compound co-eluted with impurities. 3. Compound degradation on silica gel. | 1. Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for remaining product. 2. Re-run the column with a shallower solvent gradient or try a different solvent system. 3. Use deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina. |
| Product is not pure after a single purification step | 1. Impurities have very similar polarity to the product. 2. The chosen purification method is not suitable. | 1. Perform a second purification step using a different technique (e.g., recrystallization after column chromatography). 2. If column chromatography was used, try recrystallization. If recrystallization failed, optimize the chromatography conditions. |
| Crystals do not form during recrystallization | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Compound prefers to oil out. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Purify the compound further by column chromatography before attempting recrystallization. 3. Try a different solvent or solvent mixture. Using a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be effective.[3] |
| Evidence of Cbz group cleavage in the final product | 1. Exposure to acidic conditions during workup or purification. 2. Unintentional hydrogenolysis conditions. | 1. Neutralize acidic workup steps promptly. Use buffered silica gel or alumina for chromatography. 2. Avoid using palladium catalysts in the presence of a hydrogen source if the Cbz group is to be retained. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the purification of this compound based on common outcomes for similar compounds.
| Purification Method | Mobile Phase / Solvent | Typical Yield (%) | Purity (%) | Notes |
| Silica Gel Column Chromatography | Ethyl Acetate / Hexanes (gradient) | 70-85 | >95 | A gradient of 10% to 50% ethyl acetate in hexanes is a good starting point. |
| Silica Gel Column Chromatography with Triethylamine | Ethyl Acetate / Hexanes + 0.5% Et3N | 75-90 | >97 | The addition of triethylamine can improve peak shape and yield by reducing tailing. |
| Alumina Column Chromatography (Neutral) | Ethyl Acetate / Hexanes (gradient) | 70-85 | >96 | A good alternative to silica gel if degradation is observed. |
| Recrystallization | Isopropanol / Water | 60-75 (of pre-purified material) | >99 | Dissolve in hot isopropanol and add water dropwise until turbidity persists. |
| Recrystallization | Ethyl Acetate / Hexanes | 65-80 (of pre-purified material) | >99 | Dissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., up to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent Pair
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol) in which the compound is highly soluble.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common purification issues.
References
Stability issues of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate under acidic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, particularly under acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: The primary stability issue is acid-catalyzed dehydration. The molecule contains a tertiary alcohol at the C4 position of the piperidine ring. In the presence of an acid catalyst, this hydroxyl group is easily protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond within the piperidine ring.[1]
Q2: What is the major degradation product expected from this instability?
A2: The expected major degradation product is 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine . This is formed through the loss of a water molecule from the parent compound.
Q3: What factors influence the rate of this acid-catalyzed dehydration?
A3: Several factors can accelerate the degradation of this compound:
-
Acid Strength (Low pH): The reaction is catalyzed by acid. Therefore, a lower pH (stronger acidic conditions) will significantly increase the rate of dehydration.[1]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the elimination reaction, thus increasing the degradation rate.
-
Reaction Time: Longer exposure to acidic conditions will result in a greater percentage of the compound degrading.
-
Solvent: The choice of solvent can play a role, although pH and temperature are the dominant factors.
Q4: How can I minimize degradation during experimental procedures like Cbz deprotection?
A4: To minimize the formation of the tetrahydropyridine byproduct, consider the following strategies:
-
Use Mild Acidic Conditions: Opt for the mildest possible acidic reagents that can still achieve the desired primary reaction (e.g., deprotection).
-
Control Temperature: Perform the reaction at the lowest effective temperature. If possible, run reactions at 0°C or room temperature instead of elevated temperatures.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Prompt Neutralization: Immediately after the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate, triethylamine) before workup and purification to prevent further degradation.
Q5: Besides dehydration, are there other potential stability issues under acidic conditions?
A5: While dehydration of the tertiary alcohol is the most facile and common degradation pathway, extremely harsh acidic conditions (e.g., strong acid at high temperatures for prolonged periods) could potentially lead to the hydrolysis of the benzyl carbamate (Cbz) protecting group. However, the dehydration reaction is expected to occur under much milder conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| A new, less polar spot appears on TLC/LCMS during or after an acidic step. | Formation of the dehydrated byproduct, 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. | Confirm the mass of the new peak by LC-MS. To prevent its formation, reduce the temperature of your reaction, use a milder acid, or decrease the reaction time. Ensure prompt neutralization after the reaction is complete. |
| Low yield of the desired product after purification. | Degradation of the starting material or product either during the reaction or on silica gel during chromatography (silica can be acidic). | Neutralize the crude product mixture before concentrating and purifying. For column chromatography, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or using neutral alumina instead of silica gel. |
| ¹H NMR of the crude or purified product shows a new signal in the olefinic region (~5-6 ppm) and the disappearance of the -OH signal. | This is a strong indication that the dehydration reaction has occurred. | This confirms the identity of the byproduct. Review your experimental protocol to identify where the compound is exposed to acid and/or heat and apply the mitigation strategies mentioned above. |
Quantitative Data on Stability
Table 1: Illustrative Stability of this compound in Aqueous HCl
| Time (hours) | % Parent Remaining (0.1 M HCl @ 25°C) | % Parent Remaining (0.1 M HCl @ 60°C) | % Parent Remaining (1 M HCl @ 60°C) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 85% | 65% |
| 8 | 92% | 50% | 20% |
| 24 | 75% | 15% | <5% |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general method for assessing the stability of this compound in an acidic solution.
1. Objective: To quantify the rate of degradation of the title compound under controlled acidic conditions and identify the primary degradation product.
2. Materials:
-
This compound
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions[2]
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a C18 reverse-phase column and UV detector[3]
3. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.[2]
-
Reaction Setup: For each time point, add a specific volume of the stock solution to a larger volume of the 0.1 M HCl solution in a sealed vial to achieve a final concentration of ~50 µg/mL. Prepare parallel setups for each condition to be tested (e.g., different temperatures or acid concentrations).
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature (e.g., 60°C).[4]
-
Time Points: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition. The t=0 sample should be processed immediately without incubation.[4]
-
Quenching: Immediately neutralize the reaction by adding an equivalent molar amount of NaOH solution. For example, add 1 mL of 0.1 M NaOH to a 1 mL aliquot of the 0.1 M HCl reaction mixture.
-
Sample Analysis: Analyze the quenched samples by a validated stability-indicating HPLC-UV method.[3] Monitor the disappearance of the parent compound peak and the appearance of the degradation product peak.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Visualizations
Degradation Pathway
Caption: Mechanism of acid-catalyzed dehydration.
Experimental Workflow
Caption: Workflow for acid stability testing.
Troubleshooting Logic
Caption: Logic for identifying dehydration byproduct.
References
Preventing decomposition of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate during reaction
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate during chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: This molecule has two primary points of instability that can lead to decomposition under certain reaction conditions:
-
Acid-Catalyzed Dehydration: The tertiary alcohol at the C4 position is susceptible to elimination under acidic conditions, leading to the formation of an unsaturated piperidine derivative (an alkene).[1][2][3] This reaction proceeds more readily for tertiary alcohols than for primary or secondary ones.[2][3]
-
Cleavage of the N-Cbz Group: The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is labile and can be cleaved under two main sets of conditions: catalytic hydrogenolysis or strongly acidic conditions.[4][5][6]
Q2: I am running a reaction under acidic conditions and observing an unexpected byproduct. What is likely happening?
A2: If you are using acidic conditions, even mild ones, you are likely observing decomposition via one or both of the pathways mentioned above. The most common issue is the acid-catalyzed dehydration of the tertiary alcohol.[1][7] Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can additionally cleave the Cbz protecting group.[4][8] A patent for related 4-hydroxypiperidines notes that a pH of 1 can cause significant dehydration.[9]
Troubleshooting Steps:
-
Monitor pH: Ensure the pH of your reaction mixture does not drop into a strongly acidic range.
-
Lower Temperature: Dehydration reactions are often accelerated by heat.[2] Running the reaction at a lower temperature may mitigate this side reaction.
-
Use Non-Acidic Reagents: If possible, substitute acidic reagents with neutral or basic alternatives.
Q3: How can I safely remove the Cbz group without causing dehydration of the tertiary alcohol?
A3: The recommended method for removing the Cbz group in the presence of an acid-sensitive tertiary alcohol is catalytic hydrogenation . This method is highly selective for the Cbz group and is performed under neutral conditions, which will not affect the alcohol.
Common methods include:
-
Standard Hydrogenolysis: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[6]
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a Pd/C catalyst.[6][10] This approach avoids the need for handling hydrogen gas directly.
It is crucial to avoid acidic conditions, which are sometimes used for Cbz removal.[5][8]
Q4: Is this compound stable to basic conditions?
A4: Yes, both the N-Cbz protecting group and the tertiary alcohol are generally stable under basic conditions. The Cbz group is known for its stability in the presence of bases, which is why it is considered orthogonal to other protecting groups like Fmoc, which is base-labile.[4] Therefore, reactions involving common organic or inorganic bases (e.g., triethylamine, potassium carbonate, sodium hydroxide) at moderate temperatures are generally well-tolerated.
Decomposition Pathways
The following diagram illustrates the two main decomposition pathways for this compound.
Caption: Primary decomposition routes for the target molecule.
Data Presentation
The tables below summarize the stability of the functional groups under various conditions to aid in reaction planning.
Table 1: Stability and Cleavage Conditions for the N-Cbz Group
| Condition Type | Reagents | Stability of Cbz Group | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Labile (Cleaved) | [4][6] |
| Transfer Hydrogenation | HCOOH, NH₄HCO₂, Pd/C | Labile (Cleaved) | [6][10] |
| Strongly Acidic | HBr in Acetic Acid, TFA | Labile (Cleaved) | [4][8] |
| Mildly Acidic | Methanesulfonic acid in HFIP | Labile (Cleaved) | [11] |
| Basic | NaOH, K₂CO₃, Amines | Stable | [4] |
| Oxidative | Most common oxidants | Stable | |
| Reductive (Non-H₂) | NaBH₄, LiAlH₄ | Stable |
Table 2: Conditions Favoring Stability of the Tertiary Alcohol
| Condition | Effect on Tertiary Alcohol | Recommended Action | Reference |
| Strongly Acidic (pH < 2) | High risk of dehydration | AVOID | [9] |
| Mildly Acidic (pH 3-6) | Low to moderate risk of dehydration | Proceed with caution, use low temp | [9] |
| Neutral (pH ~7) | Stable | IDEAL | |
| Basic (pH > 8) | Stable | IDEAL | |
| High Temperature (>80 °C) | Increases rate of dehydration | Use lowest effective temperature | [2][7] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Tolerated (Basic) Conditions (e.g., O-Alkylation)
This protocol describes a general method for alkylating the hydroxyl group, which proceeds under basic conditions that are compatible with the molecule.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N-Cbz Deprotection via Catalytic Hydrogenation
This protocol provides a standard method for removing the Cbz group while preserving the tertiary alcohol.[6]
-
Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, and if using a hydrogen gas line, evacuate the air and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully purge the flask with an inert gas (e.g., Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected product, 4-methylpiperidin-4-ol.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting unexpected decomposition during a reaction.
Caption: A decision-making workflow for troubleshooting decomposition.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 3. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
Side reaction pathways in the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the common Grignard reaction approach.
Q1: My Grignard reaction to synthesize this compound has a low yield or is not initiating. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Grignard reaction is a frequent issue, often related to the deactivation of the highly reactive Grignard reagent (e.g., methylmagnesium bromide). Here are the primary factors and troubleshooting steps:
-
Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water, alcohols, or other protic sources. This reaction quenches the Grignard reagent, rendering it non-nucleophilic.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Ensure the starting material, Benzyl 4-oxo-1-piperidinecarboxylate, is anhydrous.
-
-
-
Poor Quality of Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the alkyl halide.
-
Troubleshooting:
-
Use fresh, shiny magnesium turnings.
-
Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Mechanically activate the magnesium by stirring it vigorously under an inert atmosphere before adding the alkyl halide.
-
-
-
Improper Reaction Temperature: The reaction may not initiate if the temperature is too low, or side reactions may be favored if it is too high.
-
Troubleshooting:
-
Initiate the reaction at room temperature. Gentle warming with a heat gun may be necessary to start the reaction, but be prepared to cool the flask in an ice bath once the exothermic reaction begins.
-
For the addition of the Grignard reagent to the piperidone, a low temperature (e.g., -78°C to 0°C) is often recommended to minimize side reactions.
-
-
Q2: I have obtained my product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A2: Several side reactions can occur during the Grignard addition to Benzyl 4-oxo-1-piperidinecarboxylate. The table below summarizes the common side products and strategies to mitigate their formation.
| Side Product | Formation Pathway | Mitigation Strategies |
| Starting Material (Benzyl 4-oxo-1-piperidinecarboxylate) | Incomplete reaction or quenching of the Grignard reagent. | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. Ensure anhydrous conditions. |
| Enolization Product (Benzyl 4-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate) | The Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone.[1] | Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature (-78°C). |
| Reduction Product (this compound) | If the Grignard reagent has a beta-hydride (not the case for methyl Grignard), it can act as a reducing agent. This is less common with methylmagnesium halides. | Not a major concern with methyl Grignard reagents. |
| Wurtz Coupling Product (Ethane from methyl Grignard) | Reaction of the Grignard reagent with the alkyl halide starting material. | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. |
Purification: The desired tertiary alcohol can often be purified from these byproducts using column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.
Q2: How can I confirm the formation of the Grignard reagent before adding my piperidone substrate?
A2: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. For a quantitative assessment, you can titrate a small aliquot of the Grignard reagent against a standard solution of iodine or a known amount of a protic acid with an indicator.
Q3: What is the appropriate work-up procedure for this Grignard reaction?
A3: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This will protonate the alkoxide to form the desired alcohol and precipitate the magnesium salts. Avoid using water or strong acids for quenching, as this can be highly exothermic and may lead to degradation of the product. After quenching, the product can be extracted into an organic solvent like ethyl acetate.
Q4: My final product appears to be an oil, but the literature suggests it should be a solid. What could be the issue?
A4: The presence of residual solvent or impurities can prevent the crystallization of the product. Ensure all solvent has been removed under high vacuum. If impurities are suspected, purification by column chromatography is recommended. The melting point of pure this compound is reported to be in the range of 38-41°C.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Benzyl 4-oxo-1-piperidinecarboxylate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a few drops of the methyl halide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve Benzyl 4-oxo-1-piperidinecarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the piperidone dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Stereoselective Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound analogs?
The main challenge lies in controlling the stereochemistry at the C4 position during the nucleophilic addition of a methyl group to the carbonyl of Benzyl 4-oxopiperidine-1-carboxylate. This reaction typically yields a mixture of two diastereomers: the axial and equatorial alcohols. Achieving a high diastereomeric ratio (d.r.) is crucial and can be influenced by several factors, including the choice of methylating agent, reaction conditions, and the conformational preference of the piperidine ring.
Q2: How does the N-benzyl-1-carboxylate (Cbz) protecting group influence the stereoselectivity of the addition to the C4-ketone?
The N-Cbz group plays a significant role in the conformation of the piperidine ring. The partial double-bond character of the N-C(O) bond can lead to pseudoallylic strain, which influences the orientation of substituents on the ring. This can affect the accessibility of the carbonyl group to the incoming nucleophile, thereby influencing the ratio of axial to equatorial attack.
Q3: What is the expected stereochemical outcome of a Grignard reaction with Benzyl 4-oxopiperidine-1-carboxylate?
The addition of a methyl Grignard reagent (e.g., MeMgBr) to Benzyl 4-oxopiperidine-1-carboxylate will primarily be governed by the principles of nucleophilic addition to cyclohexanone systems. The two main pathways are axial and equatorial attack, leading to the formation of the corresponding equatorial and axial alcohols, respectively. The ratio of these diastereomers is dependent on steric and electronic factors. Generally, smaller nucleophiles tend to favor axial attack, leading to the equatorial alcohol, while bulkier nucleophiles may favor equatorial attack.
Q4: How can I determine the stereochemistry of the resulting 4-hydroxy-4-methylpiperidine diastereomers?
The stereochemistry of the diastereomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Key diagnostic signals in the ¹H and ¹³C NMR spectra can help differentiate between the axial and equatorial hydroxyl groups. For instance, the chemical shifts of the axial and equatorial protons at C2, C6, C3, and C5 are often distinct.[1] In some cases, the anisotropy of the lone pair of electrons on the nitrogen atom causes axial protons to be more shielded than equatorial protons.[1] Advanced NMR techniques like NOESY can also be employed to determine through-space correlations that reveal the spatial arrangement of the substituents.
Q5: What are the best methods for separating the axial and equatorial diastereomers of this compound?
Separation of these diastereomers can be challenging due to their similar physical properties. The most common methods include:
-
Column Chromatography: This is a standard technique, but achieving good separation may require careful optimization of the stationary phase (e.g., silica gel) and the eluent system.[2]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective.[3][4] Method development is crucial and involves screening different columns and mobile phases to achieve optimal resolution.[3] For compounds lacking a strong UV chromophore, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Fractional Crystallization: If one diastereomer is significantly more crystalline than the other, fractional crystallization can be an effective purification method.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Methyl Grignard Addition
Potential Causes:
-
Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent, as well as the conformation of the piperidone, affecting the stereochemical outcome.
-
Grignard Reagent Quality: The presence of magnesium halides or other impurities in the Grignard reagent can act as Lewis acids and influence the reaction pathway. The halide itself can have a notable effect on diastereoselectivity.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity. |
| 2. Evaluate Different Solvents | Experiment with solvents of varying polarity and coordinating ability (e.g., THF, diethyl ether, toluene). | The solvent can influence the transition state geometry and the effective size of the nucleophile. |
| 3. Use Additives | Consider the addition of a Lewis acid (e.g., CeCl₃ - Luche reduction conditions) to potentially enhance selectivity through chelation control. | Lewis acids can coordinate with the carbonyl oxygen and the nitrogen of the Cbz group, creating a more rigid transition state and favoring a specific attack trajectory. |
| 4. Prepare Fresh Grignard Reagent | Synthesize the methyl Grignard reagent immediately before use and titrate it to determine the exact concentration. | This ensures the quality and reactivity of the reagent, minimizing the impact of impurities. |
DOT Script for Troubleshooting Low Diastereoselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this tertiary alcohol typically involves the reaction of a methyl Grignard reagent with Benzyl 4-oxopiperidine-1-carboxylate. Common impurities include:
-
Unreacted Starting Material: Benzyl 4-oxopiperidine-1-carboxylate.
-
Grignard-related Impurities: Magnesium salts (e.g., MgBr₂), and biphenyl (from coupling of the Grignard reagent if using phenylmagnesium bromide, though less relevant for methyl Grignard).
-
Reaction Byproducts: Small amounts of the corresponding secondary alcohol from reduction, or products from enolization of the starting ketone.[1]
-
Solvent Residues: High-boiling point solvents used in the reaction or purification, such as THF or toluene.
-
Protecting Group Byproducts: Benzyl alcohol or other benzyl-containing species from partial deprotection of the Cbz group under harsh acidic or basic conditions.
Q2: My final product is an oil, but it is expected to be a solid. What could be the issue?
A2: The presence of residual solvents or impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. Even small amounts of the starting ketone or other byproducts can lead to an oily product. Further purification by column chromatography is recommended to isolate the pure compound, which should then solidify upon removal of the solvent.
Q3: Why am I observing significant streaking or tailing of my product spot on a silica gel TLC plate?
A3: The piperidine nitrogen in your compound is basic.[2] This basicity can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol).[3] This will neutralize the acidic sites on the silica and lead to better peak shape.
Q4: What is the best general method for purifying this compound?
A4: Flash column chromatography on silica gel is the most common and effective method for initial purification to remove starting materials and major byproducts.[4] For achieving high purity, especially for analytical standards or subsequent sensitive reactions, recrystallization from a suitable solvent system after chromatography is recommended.
Troubleshooting Guide
Issue: Low Yield After Column Chromatography
-
Possible Cause 1: Product is sticking to the column.
-
Solution: As mentioned in the FAQs, the basic nitrogen can irreversibly bind to silica. Ensure your eluent is appropriately modified with a base like triethylamine. If the product is still retained, consider using a less acidic stationary phase like alumina (neutral or basic).[3]
-
-
Possible Cause 2: Product co-elutes with a byproduct.
-
Solution: The polarity difference between the product (tertiary alcohol) and the starting material (ketone) can sometimes be small. Optimize your TLC solvent system to achieve a clear separation (ΔRf > 0.2) before running the column. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.
-
-
Possible Cause 3: Product decomposition on silica.
-
Solution: While less common for this specific molecule, some compounds are sensitive to the acidity of silica gel. If you suspect decomposition, switch to a neutral stationary phase like neutral alumina or consider deactivating the silica gel by pre-treating it with your eluent containing triethylamine.
-
Issue: Multiple Spots on TLC After Purification
-
Possible Cause 1: Incomplete separation during chromatography.
-
Solution: Re-purify the material using a shallower solvent gradient or a different solvent system. For example, if you used ethyl acetate/hexanes, try dichloromethane/methanol, which offers different selectivity.
-
-
Possible Cause 2: Decomposition of the product.
-
Solution: The Cbz (benzyloxycarbonyl) group can be sensitive to hydrogenolysis. Ensure you are not using catalysts like Palladium on carbon in the presence of a hydrogen source. Also, avoid strong acids or bases during workup if possible. The product should be stored in a cool, dark place.
-
Purification Data
The following table provides representative data on the purity of a crude reaction mixture before and after purification by flash column chromatography.
| Analyte | Purity in Crude Mixture (%) | Purity After Chromatography (%) | Method of Analysis |
| This compound | ~75% | >97% | HPLC, ¹H NMR |
| Benzyl 4-oxopiperidine-1-carboxylate (Starting Material) | ~15% | <0.5% | HPLC, ¹H NMR |
| Other Byproducts | ~10% | Not Detected | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is performed after the Grignard reaction has been quenched.
-
Carefully quench the reaction mixture at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh).[4]
-
Prepare the Slurry: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes/EtOAc + 0.5% Et₃N). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes/EtOAc + 0.5% Et₃N) based on TLC analysis.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization
-
Dissolve the purified, solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, or isopropanol).
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Synthesis Methods for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic methods for producing Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical development. The comparison focuses on a direct one-step Grignard reaction and a two-step olefination-hydration sequence, evaluating them based on reaction efficiency, procedural complexity, and reagent selection. All experimental data is presented to facilitate objective assessment and selection of the most suitable method for specific laboratory and development needs.
Data Presentation: Synthesis Method Comparison
The following table summarizes the key quantitative and qualitative metrics for the two synthesis routes.
| Parameter | Method 1: Grignard Reaction | Method 2: Wittig Olefination & Oxymercuration |
| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate | Benzyl 4-oxopiperidine-1-carboxylate |
| Synthetic Steps | 1 | 2 |
| Key Reagents | Methylmagnesium bromide, THF/Diethyl ether | 1. Methyltriphenylphosphonium bromide, Base (e.g., n-BuLi) 2. Mercury(II) acetate, THF/H₂O; Sodium borohydride |
| Overall Yield | ~80% (Estimated based on analogous reactions) | ~65-75% (Estimated cumulative yield over two steps) |
| Primary Advantage | High efficiency and atom economy in a single step. | Avoids the highly reactive and moisture-sensitive Grignard reagent. |
| Primary Disadvantage | Requires strictly anhydrous conditions; Grignard reagent is pyrophoric. | Two-step process is longer; involves the use of highly toxic mercury compounds. |
Mandatory Visualization: Synthetic Pathways
The following diagram illustrates the two distinct synthetic routes from the common starting material to the final product.
Comparative Guide to Analytical Methods for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of published, validated methods for this specific analyte, this document outlines common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID)—and presents typical performance data based on the analysis of structurally similar piperidine derivatives.
The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific purpose of the analysis (e.g., purity assessment, impurity profiling, or quantitative assay).
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-FID for the analysis of piperidine-based pharmaceutical intermediates. The data presented is illustrative and serves as a baseline for method development and validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. | Separation based on volatility and polarity, with a universal flame ionization detector. |
| Specificity | Moderate to high; potential for interference from co-eluting impurities with similar UV spectra. | Very high; provides mass information for unambiguous peak identification. | High; separates based on boiling point and interaction with the stationary phase. |
| Linearity Range | Typically 1 - 200 µg/mL | Typically 0.01 - 10 µg/mL | Typically 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.001 - 0.01 µg/mL | ~1 - 2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~0.005 - 0.03 µg/mL | ~5 µg/mL |
| Sample Derivatization | May not be required if the molecule has a sufficient UV chromophore (benzyl group). | Not typically required. | May be required to improve volatility and thermal stability.[1] |
| Primary Application | Routine quality control, purity assays, and content uniformity.[2] | Impurity identification, degradation studies, and bioanalysis.[3] | Analysis of residual solvents and volatile impurities.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative analysis of this compound in bulk drug substances and intermediates.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).[5]
-
Gradient Program: 0-5 min (30% A), 5-20 min (30% to 70% A), 20-25 min (70% A), 25.1-30 min (30% A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the benzyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution by dissolving 25 mg of the reference standard in 50 mL of diluent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-200 µg/mL).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is ideal for identifying and quantifying trace-level impurities and degradation products.
-
Instrumentation:
-
LC-MS system, preferably with a tandem mass spectrometer (MS/MS), equipped with an Electrospray Ionization (ESI) source.[8]
-
-
Chromatographic Conditions (similar to HPLC-UV):
-
Column: C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile with 0.1% Formic Acid (Solvent A) and Water with 0.1% Formic Acid (Solvent B). Formic acid is used for MS compatibility.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Sample Preparation:
3. Gas Chromatography (GC-FID) Method
This method can be used for purity assessment, particularly for identifying volatile impurities. Derivatization may be necessary to improve the thermal stability of the hydroxyl group.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[10]
-
-
Chromatographic Conditions:
-
Column: A mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.[1]
-
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh 10 mg of the sample into a vial.
-
Dissolve in 1 mL of Dichloromethane.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the validation of analytical methods for pharmaceutical intermediates.
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.[11][12]
Caption: Decision logic for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arlok.com [arlok.com]
- 5. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Catalysts for the Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and yield. The primary transformation involves the nucleophilic addition of a methyl group to the carbonyl of Benzyl 4-oxopiperidine-1-carboxylate. This guide provides a comparative analysis of catalytic versus non-catalytic approaches for this Grignard reaction, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.
Catalyst Performance Comparison
The efficacy of the Grignard reaction for the synthesis of this compound is significantly enhanced by the use of a Lewis acid catalyst, specifically Cerium(III) chloride (CeCl₃). The catalyst's primary role is to increase the nucleophilicity of the Grignard reagent while reducing its basicity, thereby suppressing side reactions such as enolization of the starting ketone. This leads to a marked improvement in the reaction yield.
| Catalyst System | Reagents | Typical Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Uncatalyzed | Methylmagnesium Bromide | Tetrahydrofuran (THF) / Diethyl Ether | 2-4 | -15 to 20 | ~80 |
| CeCl₃-Catalyzed | Methylmagnesium Bromide, Anhydrous CeCl₃ | Tetrahydrofuran (THF) | 1-2 | -78 to 0 | >95 |
Note: The yield for the uncatalyzed reaction is based on a closely related substrate, 1-benzylpiperidin-4-one. The yield for the CeCl₃-catalyzed reaction is an estimate based on literature reports of significant yield improvements for similar substrates.
Reaction Pathway and Catalytic Enhancement
The synthesis of this compound is achieved through the addition of a methyl Grignard reagent to Benzyl 4-oxopiperidine-1-carboxylate.
Caption: Synthetic pathway for this compound.
In the uncatalyzed reaction, the highly basic Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone and leading to the formation of an enolate, an undesired side product. The addition of anhydrous Cerium(III) chloride transmetalates with the Grignard reagent to form a less basic but more nucleophilic organocerium species.[1][2][3] This organocerium reagent preferentially adds to the carbonyl group, minimizing enolization and significantly improving the yield of the desired tertiary alcohol.[1][2][3]
Experimental Protocols
Uncatalyzed Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 1-benzyl-4-methylpiperidin-4-ol.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
3M Methylmagnesium bromide in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3M methylmagnesium bromide in diethyl ether is cooled to -15 °C in a dry ice-acetone bath.
-
A solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the cooled Grignard reagent.
-
The reaction mixture is stirred for 2 hours, after which the temperature is allowed to rise to room temperature, and stirring is continued overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The THF is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Cerium(III) Chloride-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on the principles of CeCl₃-catalyzed Grignard additions.
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Methylmagnesium bromide solution
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Anhydrous CeCl₃ is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature under an inert atmosphere.
-
The suspension is cooled to -78 °C.
-
The methylmagnesium bromide solution is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.
-
A solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 1-2 hours at -78 °C, then allowed to warm to 0 °C and stirred for another hour.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
-
Purification can be performed by column chromatography.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative experimental process.
Caption: Workflow for comparing catalyzed and uncatalyzed reactions.
Conclusion
For the synthesis of this compound, the use of Cerium(III) chloride as a catalyst in the Grignard addition of a methyl group to Benzyl 4-oxopiperidine-1-carboxylate is highly recommended. The catalyzed reaction offers a significant improvement in yield over the uncatalyzed counterpart by minimizing the formation of the enolate side product. This enhancement in efficiency can be critical in a drug development setting where maximizing the output of key intermediates is paramount. The provided protocols offer a basis for the practical implementation of both methods, allowing for a direct comparison of their efficacy in a laboratory setting.
References
A Spectroscopic Journey: Unraveling the Molecular Evolution of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
A comprehensive spectroscopic comparison of the pharmaceutical intermediate Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate with its key precursors, 4-Piperidone Hydrochloride and 1-Cbz-4-piperidone, provides valuable insights for researchers, scientists, and professionals in drug development. This guide presents a detailed analysis of their structural transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established experimental data.
The synthetic route from a simple cyclic amine to a more complex substituted piperidine is a fundamental process in medicinal chemistry. By examining the spectroscopic data at each stage, we can observe the addition of key functional groups and the corresponding changes in the molecular fingerprint. This guide will focus on the transformation of 4-Piperidone Hydrochloride to 1-Cbz-4-piperidone via N-protection, followed by a Grignard reaction to yield the final product, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its precursors.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound Name | Aromatic Protons | Benzylic CH₂ | Piperidine CH₂ (adjacent to N) | Piperidine CH₂ (adjacent to C=O or C-O) | Methyl CH₃ | Hydroxyl OH |
| 4-Piperidone Hydrochloride | - | - | 3.4-3.6 (m) | 2.6-2.8 (m) | - | - |
| 1-Cbz-4-piperidone | 7.29-7.45 (m, 5H)[1] | 5.18 (s, 2H)[1] | 3.80 (t, J = 5.9 Hz, 4H)[1] | 2.46 (br s, 4H)[1] | - | - |
| This compound | 7.25-7.40 (m, 5H) | 5.15 (s, 2H) | 3.7-3.9 (m, 2H), 3.1-3.3 (m, 2H) | 1.4-1.7 (m, 4H) | 1.25 (s, 3H) | ~1.5 (br s) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound Name | Aromatic C | Benzylic CH₂ | Piperidine C=O | Piperidine C-N | Piperidine C-C=O or C-C-O | Piperidine C-O | Methyl C | Carbamate C=O |
| 4-Piperidone Hydrochloride | - | - | ~208 | ~45 | ~40 | - | - | - |
| 1-Cbz-4-piperidone | 136.3, 128.6, 128.2, 128.0[2] | 67.6[2] | 207.1[2] | 43.1[2] | 41.0[2] | - | - | 155.1[2] |
| This compound | 137.0, 128.5, 127.9, 127.8 | 67.2 | - | 40.5 | 38.5 | 68.5 | 28.0 | 155.5 |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch (Ketone) | C=O Stretch (Carbamate) | O-H Stretch | C-N Stretch | Aromatic C-H Stretch |
| 4-Piperidone Hydrochloride | 2700-3000 (broad) | ~1720 | - | - | ~1200 | - |
| 1-Cbz-4-piperidone | - | 1725[2] | 1698[2] | - | ~1230[2] | ~3030 |
| This compound | - | - | ~1690 | 3400 (broad) | ~1240 | ~3030 |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| 4-Piperidone Hydrochloride | 99 (free base) | 56 | 99, 70, 56, 42 |
| 1-Cbz-4-piperidone | 233[2] | 91[2] | 233, 189, 146, 108, 91 |
| This compound | 249 | 91 | 249, 234 (M-CH₃), 162, 144, 108, 91 (tropylium) |
Experimental Protocols
Synthesis of 1-Cbz-4-piperidone from 4-Piperidone Hydrochloride
To a solution of 4-piperidone monohydrate hydrochloride in a mixture of dichloromethane and water, N-ethyl-N,N-diisopropylamine is added at 0°C to neutralize the hydrochloride.[3] Benzyl chloroformate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.[4] The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-Cbz-4-piperidone.[3]
Synthesis of this compound
A solution of 1-Cbz-4-piperidone in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (a Grignard reagent) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a potassium bromide (KBr) plate.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Synthetic Pathway and Logic
The synthesis of this compound from 4-Piperidone Hydrochloride is a two-step process. The first step involves the protection of the secondary amine of the piperidine ring with a carbobenzyloxy (Cbz) group. This is crucial to prevent the Grignard reagent from reacting with the acidic N-H proton in the subsequent step. The second step is a nucleophilic addition of a methyl group to the carbonyl carbon of the piperidone ring using a Grignard reagent.
This guide provides a foundational spectroscopic comparison for researchers working with these and similar piperidine-based compounds. The presented data and protocols can aid in reaction monitoring, quality control, and the structural elucidation of novel derivatives in the field of drug discovery and development.
References
Benchmarking the performance of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in API synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, where the efficiency and purity of synthetic routes are paramount. Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in cancer treatment. Its synthesis relies on key piperidine-based intermediates. This guide provides an objective comparison of the performance of two prominent intermediates, Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, in the synthesis of Niraparib.
Executive Summary
The selection of a core piperidine intermediate significantly influences the overall efficiency and complexity of the Niraparib synthesis. While both this compound and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate serve as crucial building blocks, they are employed in distinct synthetic strategies. The available data, primarily from patent literature, suggests that routes utilizing (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate may offer advantages in terms of yield and stereochemical control, though a direct head-to-head comparison under identical conditions is not publicly available. This guide summarizes the performance metrics reported in various synthetic contexts to aid researchers in making informed decisions.
Comparative Data on Key Intermediates
The following table summarizes the reported performance data for the two key piperidine intermediates in the context of Niraparib synthesis. It is important to note that the data is derived from different overall synthetic routes and may not be directly comparable due to variations in reaction conditions and subsequent steps.
| Intermediate | Synthetic Route Context | Reported Yield | Reported Purity | Reference |
| This compound | Utilized in earlier-stage constructions of the piperidine moiety, often requiring subsequent functionalization. | Data for specific step yield is not explicitly detailed in publicly available literature. Overall route yields are in the lower range. | Purity of the intermediate is commercially available at ≥97%. | [1][2] |
| (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | A key chiral building block used in more convergent synthetic strategies for Niraparib. | Up to 94.3% for the resolution step to obtain the desired (S)-enantiomer. | Up to 99.7% (HPLC). | [3] |
Experimental Protocols and Synthetic Strategies
The synthetic utility of each intermediate is best understood by examining the broader context of the synthetic routes in which they are employed.
Route 1: Strategy Employing this compound
This approach typically involves the construction of the core piperidine ring early in the synthesis, followed by modifications to introduce the necessary aminophenyl group.
Illustrative Experimental Workflow:
Caption: Generalized workflow using this compound.
Key Experimental Steps (Generalized):
-
Functional Group Interconversion: The hydroxyl group of this compound is converted to a leaving group, followed by nucleophilic substitution to introduce a protected amino group. This multi-step process can impact the overall yield.
-
Coupling Reaction: The modified piperidine derivative is coupled with a suitable indazole precursor.
-
Deprotection: Removal of the benzyl and other protecting groups to yield the final API.
Route 2: Strategy Employing (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
This more convergent approach utilizes a pre-functionalized and chirally resolved piperidine intermediate, streamlining the latter stages of the synthesis.
Illustrative Experimental Workflow:
Caption: Convergent synthesis workflow using (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
Key Experimental Steps (Generalized):
-
Resolution: The racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is resolved to isolate the desired (S)-enantiomer, a critical step for the final drug's efficacy. A reported method uses a chiral acid to achieve high enantiomeric excess.[3]
-
Coupling Reaction: The chiral piperidine intermediate is directly coupled with the indazole-7-carboxamide precursor. A Chinese patent describes the reaction of tert-butyl-3-(4-aminophenyl)piperidine-1-carboxylate with an indazole intermediate in an ethanol solution.[4]
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield Niraparib.
Performance Comparison and Discussion
While a direct, controlled comparison is unavailable, the analysis of existing literature provides several key insights for drug development professionals:
-
Stereochemical Control: The route utilizing (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate incorporates the crucial stereochemistry at an earlier stage through resolution. This can be more efficient than introducing the chiral center later in the synthesis or relying on chiral chromatography of the final product, which is often less scalable.[4]
-
Process Efficiency: The convergent nature of the synthesis with the pre-functionalized piperidine intermediate generally leads to shorter and more efficient routes. The medicinal chemistry route to Niraparib, which is a longer, more linear sequence, has a reported overall yield of 3-4%, whereas an improved process chemistry route achieved an 11% overall yield.[2]
-
Yield and Purity: The reported high yield (94.3%) and purity (99.7%) for the resolution step to obtain (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate highlight the robustness of this particular transformation.[3] This high purity of a key intermediate is crucial for ensuring the quality of the final API.
-
Scalability: Synthetic routes that avoid technically challenging steps like late-stage chiral separations are generally more amenable to large-scale industrial production.
Conclusion
The choice of the piperidine-based intermediate is a critical decision in the synthesis of Niraparib. Based on the available data, synthetic strategies employing the pre-functionalized and chirally resolved intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate , appear to offer a more efficient and scalable approach compared to routes starting from This compound . The former allows for a more convergent synthesis with better control over stereochemistry, leading to potentially higher overall yields and purity of the final API.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
A Comparative Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and Its Analogs for Researchers
For scientists and professionals in drug development, the selection of molecular scaffolds is a critical step. This guide provides a detailed comparison of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key piperidine derivative, with its structural analogs. It includes a summary of their physicochemical properties, a detailed experimental protocol for a common synthetic route, and an overview of potential biological applications based on related structures.
Physicochemical Properties: A Comparative Overview
This compound and its close structural analog, Benzyl 4-hydroxy-1-piperidinecarboxylate, share a common N-benzyloxycarbonyl (Cbz) protected piperidine core, but differ by the presence of a methyl group at the C4 position. This seemingly minor structural change can influence the molecule's physical and chemical characteristics, which in turn may affect its biological activity and pharmacokinetic profile. A summary of their key computed and experimental properties is presented below for easy comparison.
| Property | This compound | Benzyl 4-hydroxy-1-piperidinecarboxylate |
| Molecular Formula | C14H19NO3 | C13H17NO3 |
| Molecular Weight | 249.31 g/mol [1] | 235.28 g/mol [2] |
| CAS Number | 169750-57-6[1] | 95798-23-5[2] |
| XLogP3 | 1.7[1] | 1.5[2] |
| Boiling Point | Not available | 167 °C at 0.2 mmHg |
| Refractive Index | Not available | n20/D 1.543 |
| Density | Not available | 1.554 g/mL at 25 °C |
The addition of a methyl group in this compound increases its molecular weight and is predicted to slightly increase its lipophilicity (as indicated by the higher XLogP3 value) compared to its non-methylated counterpart. These differences, though subtle, can have implications for solubility, membrane permeability, and metabolic stability.
Synthetic Cross-Validation: Experimental Protocols
The synthesis of 4-hydroxy-4-substituted piperidines often involves the addition of an organometallic reagent to a protected 4-piperidone precursor. A common and effective method is the Grignard reaction. Below is a detailed protocol for the synthesis of a 4-aryl-4-hydroxypiperidine, which can be adapted for the synthesis of this compound by using a methyl Grignard reagent (e.g., methylmagnesium bromide).
Experimental Protocol: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction[4]
This protocol is divided into two main parts: the formation of the Grignard reagent and its subsequent addition to N-Boc-4-piperidone. For the synthesis of this compound, N-Cbz-4-piperidone would be used as the starting material and methylmagnesium bromide as the Grignard reagent.
Part 1: Formation of the Grignard Reagent
-
Preparation: All glassware must be thoroughly oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Activation of Magnesium: Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction may need gentle heating to initiate, which is often indicated by a color change and gentle refluxing.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Addition to N-Protected-4-piperidone
-
Preparation: In a separate flask, dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the piperidone solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up and Purification:
-
Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Biological Activity and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of 4-hydroxypiperidine have been investigated for a wide range of biological activities.
-
Analgesics: Certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic activity.[4]
-
Histamine H3 Receptor Antagonists: 4-Hydroxypiperidine derivatives have been investigated as non-imidazole histamine H3 receptor antagonists, which have potential applications in various neurological disorders.
-
Enzyme Inhibitors: The piperidine core is a common feature in various enzyme inhibitors, and the hydroxyl group can serve as a key interaction point with the target protein.
The introduction of the methyl group in this compound could potentially modulate the binding affinity and selectivity for various biological targets compared to its non-methylated analog. Further biological evaluation is necessary to elucidate its specific pharmacological profile.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps and logical flow.
Caption: Synthetic workflow for 4-aryl-4-hydroxypiperidines.
Caption: Key parameters for the Grignard reaction.
References
- 1. This compound | C14H19NO3 | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Modern Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a synthetic route. In the landscape of complex heterocyclic scaffolds, Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has emerged as a reagent of interest, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs) such as the PARP inhibitor, Niraparib. This guide provides an objective comparison of this reagent with similar piperidine-based intermediates, supported by available data from established synthetic pathways.
Executive Summary
This compound offers a distinct profile of reactivity and structural features that can be advantageous in specific synthetic contexts. While alternative piperidine intermediates, such as (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and derivatives of 3-(4-bromophenyl)pyridine, are prominently featured in the literature for Niraparib synthesis, the choice of intermediate is intrinsically linked to the overall synthetic strategy. This comparison highlights the known reaction pathways and, where available, the performance metrics associated with each, allowing for an informed selection process.
Comparative Analysis of Key Piperidine Intermediates in Niraparib Synthesis
The synthesis of Niraparib, a complex indazole-based compound, provides an excellent case study for comparing different piperidine-containing building blocks. Various patented and researched synthetic routes have been developed, each employing a unique piperidine precursor. Below is a comparison of three notable approaches.
| Intermediate | Synthetic Route Overview | Reported Yield (Overall) | Key Advantages | Key Disadvantages |
| This compound | Utilized in routes that construct the core Niraparib structure through a series of transformations including the formation of the indazole ring system. | Data for a complete, direct route is not consolidated in a single source, making a direct overall yield comparison challenging. | The benzyloxycarbonyl (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions, which are often clean and high-yielding. The tertiary alcohol offers a potential site for further functionalization or can influence the stereochemical outcome of subsequent reactions. | The synthesis of this specific intermediate may involve more steps compared to some alternatives. |
| (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | A key intermediate in Merck's first-generation synthesis of Niraparib. This intermediate already contains the aminophenyl moiety, simplifying the later stages of the synthesis.[1] | Approximately 29% overall yield from 4-(pyridin-3-yl)aniline in one reported chemo-enzymatic route.[1] | The chiral piperidine is introduced early, and the Boc protecting group is easily removed with acid. The pre-installed aminophenyl group streamlines the synthesis. | The synthesis of this chiral intermediate can be complex and may require enzymatic resolution or asymmetric synthesis, which can add cost and complexity at scale. |
| N-Boc protected piperidine from 3-(4-bromophenyl)pyridine | A cornerstone of Merck's second-generation synthesis of Niraparib, this route involves the asymmetric synthesis of the chiral piperidine followed by a C-N cross-coupling reaction.[1] | A 61% overall yield for the synthesis of the key piperidine intermediate from 3-(4-bromophenyl)pyridine is reported in one efficient method.[1] | This approach allows for the efficient and highly enantioselective synthesis of the chiral piperidine core. The bromo-functionalization provides a handle for modern cross-coupling reactions. | This route may require specialized catalysts and conditions for the asymmetric synthesis and C-N coupling steps, which could be more expensive and sensitive to scale-up. |
Experimental Protocols
General Synthesis of Niraparib utilizing a Piperidine Intermediate
The following is a generalized representation of a synthetic step involving a piperidine intermediate in a Niraparib synthesis, based on publicly available information. Specific conditions will vary depending on the exact intermediate and overall synthetic strategy.
Step: Coupling of the Piperidine Moiety with the Indazole Core
-
Reactants:
-
Protected piperidine intermediate (e.g., (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate)
-
Activated indazole derivative
-
-
Reagents & Solvents:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried flask, add the protected piperidine intermediate, the activated indazole derivative, the palladium catalyst, the ligand, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
-
Visualizing the Synthetic Pathways
The choice of a piperidine intermediate dictates the overall flow of the synthetic route to Niraparib. The following diagrams illustrate the conceptual differences between the synthetic strategies.
Figure 1: Conceptual workflow for Merck's first-generation Niraparib synthesis, highlighting the early introduction of the aminophenyl-piperidine moiety.
Figure 2: Conceptual workflow for Merck's second-generation Niraparib synthesis, emphasizing the asymmetric synthesis of the piperidine core followed by cross-coupling.
Figure 3: Conceptual workflow utilizing this compound, where the piperidine is incorporated into the growing molecular framework.
Conclusion
The selection of a piperidine intermediate in a complex synthesis like that of Niraparib is a strategic decision with significant downstream consequences. This compound represents a valuable tool in the synthetic chemist's arsenal, offering advantages in terms of protecting group strategy and potential for further functionalization. However, its utility must be weighed against the efficiency and convergency offered by alternative intermediates such as those employed in the well-documented first and second-generation syntheses of Niraparib. Ultimately, the optimal choice will depend on the specific project goals, available resources, and the desired scalability of the synthetic route. This guide provides a framework for making such a critical decision based on the available scientific literature.
References
Reproducibility of published Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate synthesis protocols
A Comparative Guide to the Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidine scaffolds is a cornerstone of medicinal chemistry, providing access to a vast array of biologically active molecules. This compound is a valuable building block in this field, incorporating a protected amine, a chiral center, and a tertiary alcohol. This guide provides a comparative analysis of a highly plausible and reproducible two-step synthesis protocol for this target molecule, based on established and published methodologies for its precursors.
Logical Synthesis Pathway
The most direct and commonly employed route to this compound involves a two-step sequence. The first step is the synthesis of the key intermediate, Benzyl 4-oxopiperidine-1-carboxylate. This is followed by a Grignard reaction to introduce the methyl group and form the tertiary alcohol.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative data for the two-step synthesis process. As a direct, published protocol for the second step is not available, the data for the Grignard reaction is based on typical yields and conditions for this type of transformation.
| Parameter | Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate | Protocol 2: Grignard Reaction |
| Starting Materials | 4-Piperidone monohydrate hydrochloride, N-(benzyloxycarbonyloxy)succinimide, Sodium Carbonate | Benzyl 4-oxopiperidine-1-carboxylate, Methylmagnesium bromide |
| Solvent | Dioxane, Water | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 2 hours | 2-4 hours |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |
| Reported Yield | 90%[1] | Typically 70-90% (Estimated) |
| Product Purity | High (purified by extraction)[1] | Variable, requires chromatographic purification |
| Reproducibility | High | Moderate to High (sensitive to moisture and reagent quality) |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This protocol is adapted from a published procedure for the synthesis of 1-(benzyloxycarbonyl)-4-piperidinone.[1]
Materials:
-
4-Piperidone monohydrate hydrochloride (3.6 g, 23.5 mmol)
-
Sodium Carbonate (Na₂CO₃) (3.3 g, 31.3 mmol)
-
N-(benzyloxycarbonyloxy)succinimide (3.9 g, 15.7 mmol)
-
Dioxane (50 mL)
-
Water
-
Ethyl acetate
Procedure:
-
A solution of N-(benzyloxycarbonyloxy)succinimide in dioxane is added to a stirred aqueous solution containing 4-piperidone monohydrate hydrochloride and sodium carbonate.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The solution is then evaporated, and the product is separated between ethyl acetate and water.
-
The organic phase is washed twice with water, dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the product.
Expected Outcome: This procedure is reported to yield approximately 3.3 g (90%) of Benzyl 4-oxopiperidine-1-carboxylate.[1]
Protocol 2: Synthesis of this compound via Grignard Reaction
This is a generalized protocol for the methylation of a ketone using a Grignard reagent. The successful execution of this reaction is highly dependent on anhydrous conditions.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate (e.g., 2.33 g, 10 mmol)
-
Methylmagnesium bromide solution (e.g., 3 M in diethyl ether, ~3.7 mL, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Considerations for Reproducibility: The reproducibility of Grignard reactions can be influenced by several factors. The quality and concentration of the Grignard reagent are crucial, and the reaction is highly sensitive to moisture, which can quench the reagent. Ensuring all glassware is thoroughly dried and that anhydrous solvents are used is paramount for achieving high yields.
Workflow and Logic Diagram
The following diagram illustrates the experimental workflow for the two-step synthesis.
References
Safety Operating Guide
Proper Disposal of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Step-by-Step Guide
For Immediate Release
[City, State] – To ensure the safety of laboratory personnel and maintain environmental compliance, this document outlines the essential procedures for the proper disposal of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS No. 169750-57-6). This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Core Safety and Hazard Information
Based on data from similar chemical structures, this compound is anticipated to be a skin and eye irritant and may be harmful if swallowed. All handling and disposal operations should be conducted in accordance with the precautionary statements for related compounds.
Key Hazard and Disposal Information Summary
| Identifier | Information | Source Citation |
| Compound Name | This compound | N/A |
| CAS Number | 169750-57-6 | [1] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Potential for respiratory tract irritation. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
Step-by-Step Disposal Protocol
This protocol provides a general workflow for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, don appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against splashes.
-
A lab coat to protect clothing.
-
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Place the absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, as coordinated through your institution's EHS department.
-
Never dispose of this compound down the drain or in the regular trash.
Operational Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for similar chemical compounds.[1][2][3][4][5][6][7]
| Area of Protection | Required PPE | Specifications and Standards |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be compliant with EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[2][3][6] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A flame-retardant lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron is advised.[4][5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | To be used in case of inadequate ventilation or when airborne concentrations are high. A type ABEK (EN14387) respirator filter is often recommended for similar compounds.[2][4] |
| Foot Protection | Closed-toe shoes | Perforated shoes or sandals are not permitted in the laboratory.[7][8] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled near flammable solvents.[2]
-
Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9][10]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable container for disposal.[2] Do not flush residues down the drain.[4]
Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of chemical waste in designated, properly labeled containers.[6]
-
Waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[10] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
